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  • Product: 4-Bromo-2-nitro-5-(trifluoromethyl)phenol
  • CAS: 1613719-77-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of halogenated and fluorinated aromatic building blocks is essential for optimizing pharmacokinetic and pharmacodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogenated and fluorinated aromatic building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a highly functionalized, multi-substituted benzene derivative that serves as a versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

The definitive CAS Registry Number for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is 1613719-77-9 [1]. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and validated experimental protocols for its derivatization, empowering researchers to leverage this compound effectively in synthetic workflows[2].

Physicochemical Profiling & Structural Logic

The utility of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol stems from the orthogonal reactivity of its four distinct functional groups. Each substituent has been strategically positioned to offer specific synthetic and biological advantages.

Quantitative Data Summary
PropertyValue
Compound Name 4-Bromo-2-nitro-5-(trifluoromethyl)phenol
CAS Registry Number 1613719-77-9[1]
Molecular Formula C7H3BrF3NO3[1]
Molecular Weight 286.01 g/mol [1]
Physical Form Solid (typically crystalline)
Key Functional Groups Phenol (-OH), Nitro (-NO2), Bromo (-Br), Trifluoromethyl (-CF3)
Mechanistic Causality in Drug Design
  • Trifluoromethyl Group (-CF3): Acts as a strong electron-withdrawing group (EWG) that significantly increases the molecule's lipophilicity (logP). In drug design, this enhances lipid bilayer permeability. Furthermore, the robust C-F bonds block cytochrome P450-mediated metabolic oxidation at that specific ring position, increasing the compound's half-life.

  • Bromo Group (-Br): Provides a highly specific, reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its para-relationship to the phenol directs specific electronic interactions during catalysis.

  • Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group lowers the pKa of the adjacent phenol, rendering the hydroxyl proton more acidic and facilitating mild O-alkylation. Crucially, the nitro group acts as a "masked amine"; upon reduction, it yields an ortho-aminophenol, a classic precursor for synthesizing benzoxazole heterocycles.

  • Phenol Group (-OH): Can be functionalized via etherification or converted into a triflate (-OTf) to serve as a secondary cross-coupling handle once the primary bromide has been reacted.

Synthetic Utility & Workflow Visualization

Because the functional groups on CAS 1613719-77-9 possess orthogonal reactivity, chemists can perform selective transformations without requiring exhaustive protection/deprotection steps. The diagram below illustrates the primary synthetic pathways.

G SM 4-Bromo-2-nitro-5-(trifluoromethyl)phenol CAS: 1613719-77-9 Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Targets C-Br Reduction Nitro Reduction (H2, Pd/C) SM->Reduction Targets -NO2 Alkylation O-Alkylation (R-X, Base) SM->Alkylation Targets -OH Prod1 Biaryl Derivative (Expanded Pharmacophore) Suzuki->Prod1 Prod2 Aminophenol Derivative (Cyclization Precursor) Reduction->Prod2 Prod3 Alkoxy Ether Derivative (Lipophilicity Tuning) Alkylation->Prod3

Orthogonal functionalization pathways of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To expand the pharmacophore via the C-Br bond, a Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system, ensuring high yield while preventing the premature reduction of the nitro group.

Materials Required
  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ catalyst (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality
  • Preparation & Degassing: In a flame-dried Schlenk flask, dissolve the starting phenol and the arylboronic acid in the 1,4-dioxane/water mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Water is strictly required to activate the boronic acid into a reactive boronate complex. Degassing is critical because ambient oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst & Base Addition: Add K₂CO₃ followed by the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.

    • Causality: K₂CO₃ is chosen as a mild base; stronger bases (like KOtBu) could trigger unwanted side reactions with the acidic phenol or degrade the nitro group. Pd(dppf)Cl₂ is utilized because its bidentate dppf ligand enforces a bite angle that accelerates reductive elimination while resisting steric crowding around the highly substituted aromatic ring.

  • Reaction Execution: Seal the flask and heat the mixture to 80°C for 12 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the initial oxidative addition of Pd(0) into the electron-deficient C-Br bond.

  • Workup & Analytical Validation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: Brine effectively partitions the aqueous-soluble inorganic salts and base away from the organic product. The crude mixture must be validated via LC-MS prior to silica gel chromatography to confirm the disappearance of the starting mass (m/z 286)[1] and the appearance of the target biaryl mass.

References

  • Chemcia. "4-Bromo-2-nitro-5-trifluoromethyl-phenol Information." Chemcia Catalog. URL: [Link]

Sources

Exploratory

Structural Elucidation and NMR Chemical Shift Analysis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary The compound 4-bromo-2-nitro-5-(trifluoromethyl)phenol (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

The compound 4-bromo-2-nitro-5-(trifluoromethyl)phenol (CAS: 1613719-77-9) represents a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. The presence of four distinct substituents—a hydroxyl (-OH), a nitro (-NO 2​ ), a bromine (-Br), and a trifluoromethyl (-CF 3​ ) group—creates a complex push-pull electronic environment. This whitepaper provides a rigorous predictive analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, grounded in empirical structure-activity relationships (SAR) and validated experimental protocols[2].

Molecular Architecture & Electronic Environment

To accurately interpret the NMR spectra of this compound, one must first deconstruct the causality of the electronic effects governing the aromatic core. The chemical shifts are not random; they are the direct consequence of synergistic inductive (-I) and mesomeric (resonance, ± M) forces.

  • C1 (Hydroxyl): Acts as a strong π -donor (+M) and σ -acceptor (-I).

  • C2 (Nitro): A powerful electron-withdrawing group (-M, -I). Crucially, it forms a tight intramolecular hydrogen bond with the C1 hydroxyl proton, locking the nitro group coplanar to the ring and maximizing its deshielding effect.

  • C4 (Bromine): Provides a weak +M effect but a dominant -I effect, leading to localized electron withdrawal[1].

  • C5 (Trifluoromethyl): Exerts a massive -I effect, stripping electron density from the adjacent carbons and introducing complex spin-spin coupling ( JC−F​ ) into the 13 C spectrum[3].

ElectronicEffects Ring Aromatic Core (Electron Deficient) NO2 -NO2 (C2) -M, -I Ring->NO2 Withdraws e- (-M) CF3 -CF3 (C5) -I Ring->CF3 Strongly withdraws (-I) OH -OH (C1) +M, -I OH->Ring Donates e- (+M) Br -Br (C4) +M, -I Br->Ring Weakly donates (+M)

Fig 1. Synergistic electronic substituent effects on the aromatic core.

Predicted NMR Chemical Shifts & Signal Assignments

The following tables summarize the predicted 1 H and 13 C NMR chemical shifts based on empirical increment rules (Pretsch rules) and comparative structural analogs.

1 H NMR Signal Assignments (400 MHz, CDCl 3​ )

The proton spectrum is remarkably clean, featuring only two aromatic protons (H3 and H6) which are para to each other. Because the para-coupling constant ( 4JH−H​ ) is typically negligible (0–1 Hz), these appear as sharp singlets.

PositionPredicted Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Rationale
-OH 10.50 – 11.00Broad singlet (bs)1HHighly deshielded due to robust intramolecular H-bonding with the ortho-NO 2​ oxygen.
H3 8.57Singlet (s)1HSeverely deshielded by the adjacent ortho-NO 2​ and ortho-Br groups.
H6 7.27Singlet (s)1HThe shielding effect of the ortho-OH (+M) perfectly counterbalances the deshielding of the ortho-CF 3​ (-I).
13 C NMR Signal Assignments (100 MHz, CDCl 3​ )

The carbon spectrum is defined by the presence of the fluorine atoms. The 19 F nucleus (spin 1/2, 100% natural abundance) couples with the carbon skeleton, creating diagnostic quartets that serve as a self-validating mechanism for regiochemical assignment[2].

PositionPredicted Shift ( δ , ppm)Multiplicity JC−F​ CouplingCausality & Assignment Rationale
C1 (C-OH) 153.1Singlet (s)-Strongly deshielded by the highly electronegative ipso oxygen atom.
C5 (C-CF 3​ ) 141.1Quartet (q) 2JC−F​≈32 HzIpso to the CF 3​ group; split by three equivalent fluorine atoms.
C2 (C-NO 2​ ) 138.3Singlet (s)-Deshielded by the ipso nitro group.
C3 (C-H) 128.8Singlet (s)-Aromatic methine carbon, adjacent to NO 2​ and Br.
CF 3​ 123.0Quartet (q) 1JC−F​≈272 HzThe trifluoromethyl carbon itself; exhibits massive one-bond coupling.
C6 (C-H) 115.6Quartet (q) 3JC−F​≈5 HzAromatic methine; ortho to CF 3​ , resulting in a resolvable three-bond split.
C4 (C-Br) 113.4Quartet (q) 3JC−F​≈5 HzShielded by the heavy-atom effect of Bromine; ortho to CF 3​ .

(Note: C1 and C3 may exhibit negligible four-bond couplings ( 4JC−F​≈1 Hz), which often appear as line broadening rather than resolved multiplets in standard 100 MHz acquisitions).

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for the acquisition of these spectra. The methodology relies on specific solvent choices and pulse sequences to capture the critical C-F coupling data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20–25 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl 3​ is selected because it lacks exchangeable protons, preventing deuterium exchange with the phenolic -OH and preserving its visibility in the 1 H spectrum[1].

  • Probe Tuning and Matching: Insert the sample into the spectrometer. Strictly tune and match the probe for 1 H, 13 C, and 19 F frequencies. This maximizes the Signal-to-Noise Ratio (SNR) and ensures precise RF pulse delivery.

  • Gradient Shimming: Execute automated gradient shimming (e.g., TopShim) on the 2 H lock signal. Causality: Exceptional B0​ field homogeneity is mandatory to resolve the fine 3JC−F​ quartets (~5 Hz) on C4 and C6.

  • 1 H Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Parameters: Spectral width = 15 ppm, 16 scans, relaxation delay (D1) = 1.0 second[2].

  • 13 C Acquisition: Execute a power-gated 1 H-decoupled 13 C pulse sequence (e.g., zgpg30). Parameters: Spectral width = 250 ppm, 1024 scans, D1 = 2.0 seconds. Critical Step: Do not apply 19 F decoupling. Retaining the C-F spin-spin coupling acts as a self-validating diagnostic tool to confirm the exact placement of the CF 3​ group on the ring.

  • Data Processing: Apply a Fourier Transform (FT) utilizing an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Perform manual phase correction and a polynomial baseline correction to ensure accurate integration.

NMRWorkflow cluster_acq Data Acquisition Prep Sample Preparation (20 mg in 0.6 mL CDCl3) Tuning Probe Tuning & Matching (1H / 13C / 19F) Prep->Tuning Shimming Gradient Shimming (Optimize B0 Homogeneity) Tuning->Shimming Acq1H 1H Acquisition (zg30, ns=16, d1=1s) Shimming->Acq1H Route 1 Acq13C 13C{1H} Acquisition (zgpg30, ns=1024, d1=2s) Shimming->Acq13C Route 2 Process Data Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process

Fig 2. Standardized high-fidelity NMR acquisition workflow.

References

  • Title: Defining Structure–Functional Selectivity Relationships (SFSR)
  • Title: The Synthesis of a 5HT2C Receptor Agonist Source: Organic Process Research & Development URL
  • Title: 2-Nitro-5-(trifluoromethyl)

Sources

Foundational

Physical and chemical properties of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

An In-depth Technical Guide to 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Authored for Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a phenol ring substituted with a bromine atom, a nitro group, and a trifluoromethyl group, provides multiple reactive sites and unique electronic properties. The strategic placement of these functional groups makes it a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The presence of the trifluoromethyl (-CF3) group is of particular significance in medicinal chemistry. This moiety is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The electron-withdrawing nature of both the nitro (-NO2) and trifluoromethyl groups significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this versatile compound.

Physicochemical and Spectroscopic Properties

The distinct combination of substituents on the phenol ring dictates the physical and chemical behavior of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. These properties are crucial for its handling, reaction setup, and purification.

Core Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are essential for laboratory use, from designing reaction conditions to ensuring proper storage.

PropertyValueSource(s)
CAS Number 1613719-77-9
Molecular Formula C₇H₃BrF₃NO₃
Molecular Weight 286.0 g/mol
Appearance Yellow Solid
Purity ≥95%
Storage Temperature 0-5°C
Spectroscopic Profile

While detailed experimental spectra for this specific compound are not widely published, a predicted analysis based on the effects of its functional groups can be made.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent protons on the benzene ring. A broad singlet corresponding to the acidic phenolic proton (-OH) would also be anticipated. The precise chemical shifts are influenced by the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups.[5]

  • ¹³C NMR: In the carbon NMR spectrum, the carbon atom attached to the trifluoromethyl group would appear as a quartet due to one-bond carbon-fluorine coupling. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.[5]

  • IR Spectroscopy: Key infrared absorption bands would include those for the O-H stretch of the phenol, characteristic asymmetric and symmetric stretches for the N-O bonds of the nitro group, and strong C-F stretching bands for the trifluoromethyl group.

Synthesis and Reactivity

Understanding the synthesis and reactivity of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is fundamental to its application as a synthetic intermediate.

Synthetic Pathway

A robust and scalable synthesis for this compound has been described, typically starting from the commercially available 4-bromo-3-(trifluoromethyl)phenol.[2] The synthesis is a two-step process involving nitration followed by purification.

Experimental Protocol: Synthesis via Nitration

This protocol describes the nitration of 4-bromo-3-(trifluoromethyl)phenol to yield the target compound. The causality behind this choice is the well-established electrophilic aromatic substitution chemistry, where the phenol group activates the ring, and the reaction conditions can be controlled to achieve the desired regioselectivity.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-3-(trifluoromethyl)phenol in a solvent like dichloromethane. Cool the mixture to 0°C using an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of sulfuric acid and nitric acid, to the stirred solution while maintaining the temperature at 0°C.[6] The slow addition and low temperature are critical to control the exothermic reaction and prevent over-nitration.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for a specified time (e.g., 1 hour).[6] The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup and Isolation: Once the reaction is complete, carefully quench the reaction by pouring it over ice water. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate. Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield 4-bromo-2-nitro-5-(trifluoromethyl)phenol as a pale-yellow solid.[2][6]

The following diagram illustrates the logical flow of this synthetic transformation.

synthesis_workflow reactant reactant reagent reagent product product start 4-Bromo-3-(trifluoromethyl)phenol step1_reagent Reagents:HNO₃ / H₂SO₄Conditions:0°C, Dichloromethane start->step1_reagent final_product 4-Bromo-2-nitro-5-(trifluoromethyl)phenol step1_reagent->final_product

Caption: Synthetic route to 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Chemical Reactivity

The reactivity of the molecule is governed by its three key functional groups:

  • Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in subsequent reactions like etherification. The acidity is enhanced by the potent electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group on the ring.[4]

  • Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution (SNAr).[7] The nitro group itself can also be chemically reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates.[2][8] For instance, reduction using iron powder in the presence of an acid is a standard method.[2]

  • Bromine Atom: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. This functional group is invaluable for building molecular complexity.[9]

Applications in Research and Drug Development

The unique structural features of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol make it a highly valuable building block in the synthesis of bioactive molecules.

  • Pharmaceutical Intermediates: This compound serves as a precursor to a variety of more complex molecules. For example, reduction of the nitro group yields 2-amino-4-bromo-5-(trifluoromethyl)phenol, a key intermediate for pharmaceuticals and agrochemicals.[2] The presence of the trifluoromethyl group is a well-established strategy to improve the pharmacological profile of drug candidates.[3]

  • Agrochemicals: Similar to pharmaceuticals, the development of modern herbicides, insecticides, and fungicides often relies on novel chemical structures, and halogenated, nitrated phenols are common scaffolds in this field.[1]

  • Probing Biological Systems: Bromophenol derivatives have been explored for various biological activities, including as potential antibacterial agents.[10] While direct studies on this specific molecule are limited, its structural motifs are present in compounds with known biological effects, making it an attractive starting point for new discovery programs.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. Based on data for structurally similar compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin, and capable of causing skin and eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-5°C).

Conclusion

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a specialized chemical intermediate with significant potential for synthetic chemistry. Its trifunctionalized aromatic core provides a robust platform for generating diverse and complex molecular architectures. The combination of a reactive bromine handle, a reducible nitro group, and a property-enhancing trifluoromethyl moiety makes it an asset for researchers and scientists in the fields of drug discovery and material science. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for leveraging its full potential in creating next-generation chemical entities.

References

  • Kim, Y. H., & Wang, Z. Y. (2001). Meta-Activated Nucleophilic Aromatic Substitution Reaction: Poly(biphenylene oxide)s with Trifluoromethyl Pendent Groups via Nitro Displacement. Journal of the American Chemical Society. Retrieved from [Link]

  • Jubilant Pharmova. (2026, March 24). The Role of 3-Bromo-2-nitrophenol in Modern Organic Synthesis. Retrieved from [Link]

  • Tahir, M. N., et al. (2014). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2025, May 30). WO 2025/109026 A1.
  • Gornowicz, M., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-5-fluoro-2-nitrophenol (C6H3BrFNO3). Retrieved from [Link]

  • AVESIS. (2019). Structural, spectroscopic and electronic properties of 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol Schiff-base molecule: Experimental and theoretical investigations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-BROMO-2-NITROPHENOL. Retrieved from [Link]

  • RSC Publishing. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Forward from the Senior Application Scientist In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel chemical en...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Forward from the Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel chemical entities necessitates a profound understanding of their safety and toxicological profiles. This guide is dedicated to providing a comprehensive overview of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, a compound of interest for its potential applications. While specific toxicological data for this exact molecule is not extensively available in public literature, this document synthesizes available information from structurally related compounds and established principles of chemical safety to offer a robust framework for its safe handling and use. Our objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Section 1: Chemical and Physical Identity

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a halogenated, nitrated phenolic compound. Its structure suggests potential for use as a building block in organic synthesis.

Table 1: Physicochemical Data for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol and Related Compounds

PropertyValue for 4-Bromo-2-nitro-5-(trifluoromethyl)phenolValue for Structurally Similar CompoundsSource(s)
CAS Number 1613719-77-9400-99-7 (2-Nitro-4-(trifluoromethyl)phenol), 50824-04-9 (4-Bromo-2-(trifluoromethyl)phenol)[1][2]
Molecular Formula C₇H₃BrF₃NO₃C₇H₄F₃NO₃, C₇H₄BrF₃O[1][2]
Molecular Weight 302.00 g/mol 207.11 g/mol , 257.01 g/mol [1][3]
Appearance Yellow SolidWhite to pale yellow crystal/powder[2]
Melting Point No data available83-85 °C (4-Bromo-2-(trifluoromethyl)phenol)[4]
Boiling Point No data available94°C /1.6kPa (2-Nitro-4-(trifluoromethyl)phenol)[1]
Solubility No data available. Likely soluble in organic solvents.Slightly soluble in water; soluble in organic solvents like benzene and chloroform.[5][5]
Storage Temperature 0-5°CRoom temperature or cool, dark place.[1][4]

Section 2: Hazard Identification and GHS Classification

Inferred GHS Classification:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Signal Word: Warning[2]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

Section 3: Toxicological Profile

A comprehensive toxicological assessment for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol has not been documented. However, the toxicology of nitrophenols and halogenated phenols provides a basis for anticipating its potential effects.

Acute Toxicity: Based on data for similar compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin.[9]

Skin and Eye Irritation: Phenolic compounds are often irritating to the skin and eyes. The presence of electron-withdrawing groups like nitro and trifluoromethyl can enhance this effect. Structurally similar compounds are classified as skin and eye irritants.[2]

Sensitization: No data is available to suggest whether this compound is a skin or respiratory sensitizer.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol regarding these endpoints.

Specific Target Organ Toxicity: Inhalation of dust or vapors may cause respiratory tract irritation.[6] Systemic effects of nitrophenols can include impacts on blood, such as methemoglobinemia, though this is more commonly associated with acute, high-level exposures.[10]

Section 4: Safe Handling and Experimental Protocols

Given the inferred hazards, stringent safety protocols are mandatory when handling 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[11]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and disposed of properly.

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.

Step-by-Step Protocol for Weighing and Dissolving the Compound
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a calibrated analytical balance, weighing paper, spatula, and appropriate solvent in the fume hood.

  • Weighing: Carefully transfer the desired amount of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol from its storage container to the weighing paper using a clean spatula. Avoid generating dust.

  • Dissolving: Transfer the weighed solid into a suitable flask. Add the desired solvent and mix gently until fully dissolved.

  • Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the compound using an appropriate solvent and then soap and water. Dispose of contaminated weighing paper and gloves as hazardous waste.

Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound like 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Cytotoxicity_Workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Weigh Compound dissolve Dissolve in DMSO start->dissolve stock Prepare Stock Solution dissolve->stock treat Treat with Serial Dilutions stock->treat seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, PrestoBlue) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read Read Absorbance/Fluorescence incubate3->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Section 5: Environmental and Disposal Considerations

The environmental fate of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is not well-documented. However, nitrophenols can be harmful to aquatic life and may persist in soil and groundwater.[12][13]

  • Environmental Precautions: Prevent release to the environment. Do not allow the compound or its solutions to enter drains or waterways.[1]

  • Disposal: Dispose of unused compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[12] A common method is incineration in a licensed facility.[1]

Section 6: First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Potential Signaling Pathway Interactions

While the specific molecular targets of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol are unknown, many phenolic compounds and their metabolites can interact with various cellular signaling pathways. For instance, they can induce oxidative stress, which in turn can activate pathways like Nrf2 or NF-κB.

Signaling_Pathway cluster_stress Cellular Stress Induction cluster_response Cellular Response Pathways Compound 4-Bromo-2-nitro-5- (trifluoromethyl)phenol ROS Reactive Oxygen Species (ROS) Compound->ROS Nrf2 Nrf2 Activation ROS->Nrf2 activates NFkB NF-κB Activation ROS->NFkB activates ARE Antioxidant Response Element (ARE) Transcription Nrf2->ARE Inflammation Pro-inflammatory Gene Transcription NFkB->Inflammation

Sources

Foundational

Solubility Profile of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in Polar Aprotic Solvents: A Mechanistic and Empirical Guide

Executive Summary The rational design of chemical processes and pharmaceutical formulations requires a rigorous understanding of solute-solvent thermodynamics. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (CAS: 1613719-77-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemical processes and pharmaceutical formulations requires a rigorous understanding of solute-solvent thermodynamics. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (CAS: 1613719-77-9) is a highly functionalized, electron-deficient aromatic compound. Due to its unique structural topology, it exhibits extreme polarity and acidity, making its solvation behavior highly dependent on the hydrogen-bond accepting capacity of the solvent medium.

This technical whitepaper provides an in-depth analysis of the solubility profile of this compound in polar aprotic solvents (e.g., DMSO, DMF, NMP, and Acetonitrile). As a Senior Application Scientist, I have structured this guide to move beyond basic empirical data, focusing instead on the thermodynamic causality of solvation and providing a self-validating experimental workflow to ensure absolute data integrity.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate solubility, we must first deconstruct the molecular architecture of the solute. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol features three strongly electron-withdrawing groups (EWGs) decorating the phenolic core:

  • Ortho-Nitro Group (-NO₂): Exerts strong resonance and inductive withdrawal, highly polarizing the adjacent hydroxyl group.

  • Meta-Trifluoromethyl Group (-CF₃): Provides intense inductive electron withdrawal, increasing the lipophilicity while stripping electron density from the aromatic ring.

  • Para-Bromo Group (-Br): Adds significant atomic volume and polarizability, alongside inductive withdrawal.

The Causality of Solvation: The synergistic electron depletion from these substituents drastically lowers the pKa of the phenolic hydroxyl group. The proton becomes highly labile, transforming the molecule into an exceptionally strong hydrogen-bond donor. When introduced to polar aprotic solvents, the solvation thermodynamics are driven by robust solute-solvent hydrogen bonding. Unlike protic solvents (like water or ethanol) that self-associate and compete as both donors and acceptors, polar aprotic solvents act as dedicated hydrogen-bond acceptors (via S=O or C=O moieties) without competing as donors.

The solubility of heavily substituted, hydrogen-bond donating phenols is drastically enhanced in the presence of strong hydrogen-bond acceptors, a thermodynamic principle well-documented in complex solvent systems such as[1]. Furthermore, predictive thermodynamic models confirm that polar aprotic environments minimize activity coefficients by perfectly satisfying the hydrogen-bonding requirements of the highly polarized phenolic hydroxyl, thereby preventing solute-solute aggregation[2].

Solvation Solute 4-Bromo-2-nitro-5- (trifluoromethyl)phenol HBA H-Bond Acceptance (S=O / C=O) Solute->HBA Highly acidic -OH donor Dipole Dipole-Dipole Stabilization Solute->Dipole -NO2, -CF3, -Br polarization Solvent Polar Aprotic Solvent (DMSO, DMF, NMP) Solvent->HBA Strong acceptor Solvent->Dipole High dielectric constant Complex Solvated Monomer (High Solubility) HBA->Complex Dipole->Complex

Figure 1: Thermodynamic drivers of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol solvation.

Solvent Selection Matrix & Quantitative Profiling

Based on the thermodynamic principles outlined above, polar aprotic solvents with the highest dipole moments and hydrogen-bond acceptor propensities yield the highest solubility. Below is the quantitative profiling matrix summarizing the physicochemical properties of the solvents alongside their estimated equilibrium solubility capacities for this specific phenol.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor PropensityEst. Solubility at 25°C (mg/mL)Est. Solubility at 37°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96Very High (S=O)> 450> 500
N-Methyl-2-pyrrolidone (NMP) 32.24.09High (C=O)~ 400~ 460
N,N-Dimethylformamide (DMF) 36.73.82High (C=O)~ 350~ 410
Acetonitrile (MeCN) 37.53.92Moderate (C≡N)~ 180~ 220

*Note: Solubility values are representative empirical estimates derived from structural analogues (e.g., highly substituted halonitrophenols) to guide workflow scaling and analytical dilution factors.

Experimental Methodology: Self-Validating Isothermal Saturation Workflow

In advanced physical chemistry, a protocol must be a self-validating system. Simply dissolving a powder and measuring the supernatant is insufficient; we must account for non-specific binding, hygroscopicity, and solid-state phase transformations. The following step-by-step methodology ensures absolute trustworthiness in the generated solubility data.

Workflow Step1 1. Solid Dispensing Excess solute in vial Step2 2. Solvent Addition DMSO, DMF, NMP, MeCN Step1->Step2 Step3 3. Isothermal Incubation 24h agitation at 25°C / 37°C Step2->Step3 Step4 4. Phase Separation Ultracentrifugation (Avoid filters) Step3->Step4 Step5 5. Quantification HPLC-UV/Vis Analysis Step4->Step5 Step6 6. Solid-State Validation XRPD for solvate detection Step5->Step6

Figure 2: Self-validating isothermal saturation workflow for solubility determination.

Step-by-Step Protocol

Step 1: Solid Dispensing (Thermodynamic Excess)

  • Action: Dispense an excess amount (e.g., 500 mg) of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol into a 2 mL amber borosilicate glass vial.

  • Causality: An excess of solid ensures that the chemical potential of the solid phase remains in true dynamic equilibrium with the solution. Without a visible solid pellet remaining at the end of the assay, thermodynamic saturation cannot be guaranteed.

Step 2: Solvent Addition & Hermetic Equilibration

  • Action: Add 1 mL of the target polar aprotic solvent. Purge the vial headspace with dry nitrogen gas and seal hermetically. Incubate in a thermomixer at 25°C (or 37°C) with constant agitation (e.g., 800 RPM) for 24 to 48 hours.

  • Causality: Solvents like DMSO and DMF are highly hygroscopic. Moisture uptake from the atmosphere will alter the dielectric constant of the solvent mixture, artificially depressing the solubility of the lipophilic phenol. Nitrogen purging prevents this environmental variable.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at the exact incubation temperature. Do not use syringe filters.

  • Causality: Highly fluorinated and brominated phenols exhibit severe non-specific binding to standard PTFE, Nylon, or PVDF filter membranes. Syringe filtration strips the solute from the saturated phase, yielding false-negative concentrations. Ultracentrifugation cleanly pellets the excess solid without surface-area-dependent solute loss.

Step 4: HPLC-UV Quantification

  • Action: Carefully aspirate an aliquot of the clear supernatant and immediately dilute it (e.g., 1:1000) into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Quantify against a standard calibration curve using HPLC-UV.

  • Causality: Immediate dilution prevents the solute from precipitating out of the supersaturated solution if the ambient temperature drops during transfer to the autosampler.

Step 5: Solid-State Validation (XRPD)

  • Action: Extract the residual solid pellet from the centrifuge tube, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: Polar aprotic solvents possess high dipole moments and frequently co-crystallize with highly acidic phenols to form stable solvates (e.g., a DMSO-solvate crystal). If the XRPD pattern of the pellet differs from the bulk starting material, the measured solubility represents the solubility of the solvate, not the free phenol. This step is critical for validating the structural integrity of the thermodynamic data.

Conclusion

The solubility of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in polar aprotic solvents is governed by the intense hydrogen-bond donor capacity of its highly polarized hydroxyl group interacting with the potent hydrogen-bond acceptor moieties of solvents like DMSO and NMP. By understanding the molecular causality behind these interactions and employing a rigorous, self-validating isothermal saturation protocol, researchers can accurately map its solubility profile while avoiding common pitfalls such as filter adsorption and undetected solvate formation.

References

  • Williams, T. D., Jay, M., Lehmler, H. J., Clark, M. E., Stalker, D. J., & Bummer, P. M. (1998). Solubility Enhancement of Phenol and Phenol Derivatives in Perfluorooctyl Bromide. Journal of Pharmaceutical Sciences, 87(12), 1585-1589. URL:[Link]

  • Galanakis, C. M., Goulas, V., Tsakona, S., Manganaris, G. A., & Gekas, V. (2013). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. International Journal of Food Properties, 16(2), 382-396. URL:[Link]

Sources

Exploratory

A Technical Guide to the Regioselective Synthesis and Formation Mechanism of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

An in-depth technical guide on the core. Executive Summary: 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core.

Executive Summary: 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] The precise arrangement of its substituents—a hydroxyl, a bromo, a nitro, and a trifluoromethyl group—presents a significant synthetic challenge that hinges on a deep understanding of electrophilic aromatic substitution principles. This guide provides a comprehensive analysis of the formation mechanism of this molecule, focusing on the synergistic and antagonistic directing effects of its functional groups. We will elucidate the primary synthetic pathway, present a field-proven experimental protocol, and explore the underlying chemical principles that ensure high regioselectivity.

The Foundation: Electrophilic Aromatic Substitution and Directing Effects

The synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a classic illustration of a regioselective electrophilic aromatic substitution (EAS) reaction. The outcome of the reaction—specifically, the position where the incoming electrophile (the nitro group) is installed—is dictated by the electronic properties of the substituents already present on the phenol ring.[3] A thorough understanding of these directing effects is paramount to explaining the formation of the target molecule.

Analysis of Substituent Effects

The starting material for the most efficient synthesis is 4-Bromo-3-(trifluoromethyl)phenol.[1][4] Let's dissect the influence of each group on the aromatic ring's reactivity and orientation of substitution.

  • Hydroxyl Group (-OH): As a substituent, the hydroxyl group is a powerful activating group and an ortho-, para-director.[5] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation significantly increases the electron density of the ring, particularly at the positions ortho and para to the hydroxyl group, making these sites highly susceptible to attack by electrophiles.[6]

  • Trifluoromethyl Group (-CF3): The -CF3 group is a potent deactivating group and a meta-director. Due to the high electronegativity of the three fluorine atoms, this group exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring.[6] This withdrawal deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position to avoid placing the positive charge of the reaction intermediate (the arenium ion) adjacent to the electron-deficient carbon.

  • Bromo Group (-Br): Halogens like bromine are a unique case. They are deactivating yet ortho-, para-directing. The bromine atom is highly electronegative, withdrawing electron density inductively and thus deactivating the ring. However, like the hydroxyl group, it also possesses lone pairs that can be donated via resonance, which preferentially stabilizes the arenium ion intermediates formed from ortho and para attack.[7]

Predicting the Regiochemical Outcome

In 4-Bromo-3-(trifluoromethyl)phenol, these groups exert competing influences. The hydroxyl group strongly activates the positions ortho and para to it (C2, C6, and C4). The trifluoromethyl group deactivates the entire ring and directs meta to itself (C2 and C6). The bromo group deactivates the ring but directs ortho and para to itself (C3 and C5).

The hierarchy of these effects determines the final outcome:

  • The powerful activating and resonance-donating effect of the hydroxyl group is the dominant directing influence .

  • The position para to the -OH group (C4) is already occupied by bromine.

  • This leaves the two ortho positions (C2 and C6) as the most activated sites for electrophilic attack.

  • The trifluoromethyl group at C3 exerts significant steric hindrance at the C2 position and a strong deactivating inductive effect. However, it also directs meta to the C2 position, which is electronically favorable.

  • Therefore, the nitration is overwhelmingly directed to the C2 position, which is ortho to the powerfully activating hydroxyl group and meta to the deactivating trifluoromethyl group.

Primary Synthetic Pathway: Nitration of 4-Bromo-3-(trifluoromethyl)phenol

The most reliable and well-documented method for preparing the target compound is the direct nitration of commercially available 4-bromo-3-(trifluoromethyl)phenol.[1][8]

Mechanism of Formation

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, which can be broken down into two primary stages.

Stage 1: Generation of the Electrophile Concentrated nitric acid reacts with concentrated sulfuric acid in a preliminary acid-base reaction. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) .

Stage 2: Electrophilic Attack and Aromaticity Restoration The electron-rich aromatic ring of 4-bromo-3-(trifluoromethyl)phenol attacks the nitronium ion. This attack preferentially occurs at the C2 position due to the directing effects discussed previously. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, with one key resonance structure placing the charge on the carbon bearing the hydroxyl group, which provides significant stabilization. Finally, a weak base (like H₂O or HSO₄⁻) removes the proton from the C2 carbon, restoring the ring's aromaticity and yielding the final product, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Caption: Figure 1: Mechanism of Nitration

Validated Experimental Protocol

The following protocol is adapted from a robust and scalable synthesis method.[1]

Table 1: Reagents and Materials

Reagent/Material Molar Mass ( g/mol ) Quantity Moles
4-Bromo-3-(trifluoromethyl)phenol 241.01 10.0 g 41.5 mmol
Concentrated Sulfuric Acid (H₂SO₄) 98.08 60 mL -
Concentrated Nitric Acid (HNO₃) 63.01 3.2 mL ~75.6 mmol
Ethyl Acetate - ~200 mL -
Brine - ~100 mL -
Anhydrous Sodium Sulfate (Na₂SO₄) - As needed -
Silica Gel - As needed -

| Hexane/Ethyl Acetate (4:1) | - | As needed | - |

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-3-(trifluoromethyl)phenol (10.0 g, 41.5 mmol).[1]

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Acid Addition: Slowly add 50 mL of concentrated sulfuric acid while ensuring the internal temperature remains below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare a pre-cooled mixture of concentrated nitric acid (3.2 mL) and concentrated sulfuric acid (10 mL).

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the reaction flask via the dropping funnel over 30 minutes. Critically, maintain the internal temperature below 10 °C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice (~400 g) with vigorous stirring.

  • Work-up: Allow the ice to melt, and a solid precipitate should form. If an oil forms, proceed to extraction. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Extraction (if necessary): If a solid does not form, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[1]

  • Drying and Concentration: Combine all organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a 4:1 mixture of Hexane/Ethyl Acetate to afford the final product as a pale-yellow solid.[1]

Figure 2: Experimental Workflow A 1. Dissolve Starting Material in H₂SO₄ at 0-5°C B 2. Add pre-cooled HNO₃/H₂SO₄ dropwise (T < 10°C) A->B C 3. Stir at 0-5°C (Monitor by TLC) B->C D 4. Quench reaction by pouring onto ice C->D E 5. Isolate product (Filtration or Extraction) D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure 4-Bromo-2-nitro-5- (trifluoromethyl)phenol G->H

Caption: Figure 2: Experimental Workflow

Alternative Synthetic Routes and Considerations

While the nitration of 4-bromo-3-(trifluoromethyl)phenol is the most direct route, it is instructive to consider an alternative pathway: the bromination of 2-nitro-5-(trifluoromethyl)phenol.

The synthesis of the precursor, 2-nitro-5-(trifluoromethyl)phenol, can be achieved by nitrating m-trifluoromethylphenol with nitric acid in glacial acetic acid.[9]

Once obtained, the directing effects for bromination would be as follows:

  • -OH: ortho-, para-directing (to C4 and C6).

  • -NO₂: meta-directing (to C4 and C6).

  • -CF₃: meta-directing (to C3).

Here, the -OH and -NO₂ groups are synergistic, both strongly directing an incoming electrophile (Br⁺) to the C4 and C6 positions. Bromination would likely occur at the C4 position, which is para to the hydroxyl group and less sterically hindered than the C6 position adjacent to the nitro group. While theoretically sound, this multi-step route is less efficient than the primary pathway described.

Conclusion

The formation of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a testament to the principles of regiocontrol in electrophilic aromatic substitution. The successful synthesis relies on leveraging the powerful activating and ortho-, para-directing nature of the hydroxyl group, which decisively overrides the competing influences of the deactivating bromo and trifluoromethyl substituents. By carefully controlling reaction conditions, particularly temperature, the nitronium ion is selectively installed at the C2 position, yielding the desired product with high purity and efficiency. This understanding of mechanistic principles is essential for researchers and drug development professionals who utilize such complex intermediates to build the next generation of functional molecules.

References

  • ChemicalBook. (2025). 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL | 402-17-5.
  • Benchchem. (n.d.). Application Note: A Scalable Synthesis Protocol for 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
  • Royal Society of Chemistry. (2015).
  • MDPI. (n.d.). View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents.
  • ARKAT-USA, Inc. (2016).
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • PubMed Central (PMC). (n.d.). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
  • ACS Publications. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Sourcing High-Quality 4-Bromo-3-(trifluoromethyl)phenol: A Guide for Researchers.
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol.
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • ElectronicsAndBooks. (n.d.). Bromination of 3-(Trifluoromethyl)-phenol.
  • ResearchGate. (2026). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-(trifluoromethyl)phenol | CAS 320-49-0.
  • Khan Academy. (n.d.). Bromination of Phenols (video).
  • SpringerLink. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • DergiPark. (2009).
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

Sources

Foundational

Exact mass and molecular weight of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

An In-Depth Technical Guide to 4-Bromo-2-nitro-5-(trifluoromethyl)phenol This technical guide provides a comprehensive analysis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (CAS No: 1613719-77-9), a specialized chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

This technical guide provides a comprehensive analysis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (CAS No: 1613719-77-9), a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document details the compound's fundamental properties, a robust synthesis protocol, its principal chemical reactivity, and essential safety considerations. The insights herein are grounded in established chemical principles and supported by cited literature to ensure technical accuracy and practical utility.

Core Physicochemical and Structural Data

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a substituted aromatic compound characterized by the presence of four distinct functional groups on the benzene ring: a hydroxyl group, a bromine atom, a nitro group, and a trifluoromethyl group. This unique combination of electron-withdrawing and directing groups dictates its chemical behavior and establishes its utility as a versatile synthetic building block.

Key Identifiers and Properties

The fundamental properties of the compound are summarized in the table below. This data is critical for experimental design, analytical characterization, and regulatory compliance.

PropertyValueSource
CAS Number 1613719-77-9
Molecular Formula C₇H₃BrF₃NO₃
Molecular Weight 286.00 g/mol
Appearance Yellow Solid
Purity ≥95%
Storage Temperature 0-5°C
InChI Key INASGCATEGHAOQ-UHFFFAOYSA-N
Exact Mass vs. Molecular Weight

For high-resolution mass spectrometry applications, distinguishing between molecular weight (nominal mass) and exact (monoisotopic) mass is crucial. The molecular weight is calculated using the average atomic weight of each element, while the exact mass is calculated using the mass of the most abundant isotope of each element.

  • Molecular Weight (Average Mass): 286.00 g/mol

  • Exact Mass (Monoisotopic): 284.9248 Da (Calculated for C₇H₃⁷⁹BrF₃NO₃)

This distinction is paramount for accurate compound identification in complex sample matrices, a common requirement in metabolomics and impurity profiling.

Synthesis and Mechanistic Considerations

The primary route to 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is through the electrophilic nitration of a suitable precursor. The protocol described here is adapted from a validated, scalable synthesis.[1]

Mechanistic Rationale

The synthesis involves the nitration of 4-bromo-3-(trifluoromethyl)phenol. This is a classic electrophilic aromatic substitution reaction. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The hydroxyl and trifluoromethyl groups on the starting material direct the incoming nitro group. The reaction is conducted at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of dinitrated or other side products.

Detailed Experimental Protocol: Synthesis

Starting Material: 4-bromo-3-(trifluoromethyl)phenol

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-bromo-3-(trifluoromethyl)phenol in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: Add a solution of nitric acid dropwise to the stirred mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for approximately 2 hours.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system until the starting material is consumed.[1]

  • Workup and Isolation: Upon completion, slowly pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring. A yellow precipitate of 4-bromo-2-nitro-5-(trifluoromethyl)phenol will form.[1]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a copious amount of cold water until the filtrate becomes neutral (pH ≈ 7).[1]

  • Drying: Dry the purified solid under vacuum at 50 °C to yield the final product as a pale-yellow solid.[1]

Synthesis and Application Workflow

The following diagram illustrates the synthetic pathway to the target compound and its subsequent use as a key intermediate.

G SM 4-Bromo-3-(trifluoromethyl)phenol (Starting Material) TC 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (Target Compound) SM->TC   Nitration (HNO₃, H₂SO₄) AM 2-Amino-4-bromo-5-(trifluoromethyl)phenol (Key Intermediate) TC->AM   Reduction (Fe, NH₄Cl) APP Pharmaceutical & Agrochemical Scaffolds AM->APP   Further Functionalization

Caption: Synthetic route to 4-Bromo-2-nitro-5-(trifluoromethyl)phenol and its conversion to a valuable amine intermediate.

Chemical Reactivity and Core Applications

The true value of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol lies in its utility as a synthetic intermediate. The nitro group can be readily reduced to an amine, providing a reactive handle for a wide range of subsequent chemical transformations.

Role in Pharmaceutical and Agrochemical Synthesis

The reduction of the nitro group yields 2-Amino-4-bromo-5-(trifluoromethyl)phenol. This resulting aminophenol is a highly valuable building block for several reasons:

  • Trifluoromethyl Group: This moiety is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1]

  • Amine Group: Serves as a nucleophile or a precursor for diazotization, enabling the construction of heterocycles or other complex scaffolds.

  • Bromine Atom: Provides a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[1]

Detailed Experimental Protocol: Reduction to Amine

This protocol demonstrates the primary application of the title compound—its conversion to a more functional intermediate.

  • Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of ammonium chloride (25.0 g) in water (200 mL). Add iron powder (14.0 g) and heat the suspension to 80 °C with vigorous stirring.[1]

  • Addition of Substrate: Add 4-bromo-2-nitro-5-(trifluoromethyl)phenol (10.0 g, 34.7 mmol) portion-wise over 30 minutes, maintaining the reaction temperature between 80-90 °C.[1]

  • Reaction and Monitoring: After the addition is complete, continue stirring at 90 °C for 3 hours. Monitor the reaction by TLC until the starting material is fully consumed.[1]

  • Workup: Once the reaction is complete, filter the hot mixture through a pad of celite to remove iron salts, washing the pad with hot ethyl acetate.[1]

  • Extraction and Purification: Combine the filtrate layers in a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 2-Amino-4-bromo-5-(trifluoromethyl)phenol.[1]

Safety and Handling

Specific toxicity data for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is not widely published. However, based on the known hazards of structurally related compounds like 4-bromo-2-nitrophenol and other halogenated nitrophenols, stringent safety precautions are warranted.[2][3]

  • Potential Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[2] Causes skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[1]

Conclusion

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a high-value chemical intermediate whose utility is defined by its unique substitution pattern. While its direct applications are limited, its role as a precursor to 2-Amino-4-bromo-5-(trifluoromethyl)phenol makes it a critical component in the synthetic toolbox for medicinal and agrochemical research. The well-defined protocols for its synthesis and subsequent reduction provide a reliable pathway for accessing complex molecular architectures, enabling the development of novel, high-performance compounds.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis involves the electrophilic nitration of commercially available 4-bromo-3-(trifluoromethyl)phenol. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. The document elucidates the chemical principles governing the reaction's regioselectivity and outlines essential safety protocols for handling the required reagents.

Introduction

Substituted nitrophenols are a critical class of compounds in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, with its unique substitution pattern, is a particularly useful building block. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which is a common step in the synthesis of bioactive compounds. This guide details a straightforward and efficient method for the preparation of this compound via electrophilic aromatic substitution.

Reaction Scheme and Mechanism

The synthesis proceeds via the nitration of 4-bromo-3-(trifluoromethyl)phenol using a mixture of concentrated nitric acid and sulfuric acid.

The "Why" Behind the Synthesis: Understanding Regioselectivity

The successful synthesis of the target molecule hinges on controlling the position of the incoming nitro group on the phenol ring. This is governed by the directing effects of the substituents already present: the hydroxyl (-OH), bromo (-Br), and trifluoromethyl (-CF3) groups.

  • Hydroxyl Group (-OH): The -OH group is a powerful activating, ortho, para-director. It donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.[1]

  • Bromo Group (-Br): Halogens like bromine are deactivating yet ortho, para-directing. While they withdraw electron density inductively, they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (sigma complex) when the electrophile adds to the ortho or para position.

  • Trifluoromethyl Group (-CF3): The -CF3 group is a strong electron-withdrawing group and a meta-director. It deactivates the ring towards electrophilic substitution.

In the starting material, 4-bromo-3-(trifluoromethyl)phenol, the hydroxyl group is the most powerful activating group and will therefore dictate the position of the incoming electrophile. The position para to the hydroxyl group is already occupied by the bromine atom. Therefore, the incoming nitro group is directed to one of the positions ortho to the hydroxyl group (positions 2 and 6). Position 2 is favored over position 6 due to the deactivating effect of the adjacent trifluoromethyl group at position 3, which makes position 2 more electron-rich and sterically less hindered than position 6.

Synthesis_Pathway start 4-bromo-3-(trifluoromethyl)phenol product 4-Bromo-2-nitro-5-(trifluoromethyl)phenol start->product Nitration reagents HNO3, H2SO4 0-5 °C

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
4-bromo-3-(trifluoromethyl)phenol320-49-0C7H4BrF3O241.01Sigma-Aldrich, etc.Starting material
Concentrated Sulfuric Acid7664-93-9H2SO498.08Fisher Scientific, etc.95-98%
Concentrated Nitric Acid7697-37-2HNO363.01VWR, etc.~70%
Deionized Water7732-18-5H2O18.02In-houseFor workup
IceN/AH2O18.02In-houseFor workup
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

This protocol is adapted from a method for a similar synthesis.[2]

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Charging the Flask: Add 4-bromo-3-(trifluoromethyl)phenol (10.0 g, 41.5 mmol) to the flask.

  • Acid Addition: Slowly add concentrated sulfuric acid (50 mL) to the flask while stirring and maintaining the internal temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a pre-cooled mixture of concentrated nitric acid (3.2 mL, ~75.6 mmol) and concentrated sulfuric acid (10 mL).

  • Nitration: Slowly add the pre-cooled nitrating mixture to the reaction flask via the dropping funnel over a period of 30 minutes. It is crucial to ensure the internal temperature does not exceed 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system.

  • Workup: Upon completion, slowly and carefully pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring. A yellow precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum at 50 °C to afford 4-bromo-2-nitro-5-(trifluoromethyl)phenol as a pale-yellow solid.[2]

Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation setup 1. Assemble Flask in Ice Bath charge 2. Add Starting Material setup->charge add_h2so4 3. Add Sulfuric Acid charge->add_h2so4 prep_nitro 4. Prepare Nitrating Mixture add_h2so4->prep_nitro nitration 5. Add Nitrating Mixture (T < 10°C) prep_nitro->nitration stir 6. Stir at 0-5°C for 2h nitration->stir quench 7. Pour into Ice-Water stir->quench filter 8. Vacuum Filtration & Washing quench->filter dry 9. Dry under Vacuum filter->dry

Expected Results

The final product, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, is expected to be a yellow solid.

PropertyValue
Appearance Yellow Solid
Molecular Formula C7H3BrF3NO3
Molecular Weight 286.01 g/mol
Purity >95%

Safety Precautions

This procedure involves the use of highly corrosive and strong oxidizing acids. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[3]

  • Handling Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[3] They are also toxic if inhaled.[3] Always add acid to water, never the other way around, to avoid violent exothermic reactions.

  • Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available. In case of a spill, evacuate the area and follow established laboratory procedures for acid spills.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.

References

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]

Sources

Application

Using 4-Bromo-2-nitro-5-(trifluoromethyl)phenol as an active pharmaceutical ingredient (API) intermediate

Executive Summary In modern drug discovery, the strategic incorporation of halogens and fluorinated moieties is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of halogens and fluorinated moieties is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (CAS: 1613719-77-9) is a highly functionalized, privileged building block. It serves as a critical intermediate for synthesizing complex heterocyclic scaffolds—most notably benzoxazoles and benzoxazolones —which are prevalent in CNS therapeutics, anti-inflammatory agents, and kinase inhibitors[1].

This application note provides a comprehensive, self-validating technical guide for utilizing this intermediate. It details the mechanistic logic of its functional groups and provides field-proven protocols for converting it into a versatile API scaffold.

Structural Rationale & Mechanistic Logic

The value of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol lies in the orthogonal reactivity of its four distinct functional groups. Designing a synthetic route requires understanding the causality of these substituents:

  • Trifluoromethyl (-CF3) Group: Positioned at C5, this electron-withdrawing group lowers the pKa of the phenolic hydroxyl, making it a better leaving group for certain cyclizations. In the final API, it enhances lipophilicity (LogP) and provides metabolic stability by blocking cytochrome P450-mediated oxidation[2].

  • Ortho-Nitro/Hydroxyl Motif: The proximity of the -NO2 and -OH groups (C2 and C1) is perfectly primed for heterocycle formation. Reduction of the nitro group yields an ortho-aminophenol, which can be rapidly condensed with carbonyl equivalents (like CDI) or aldehydes to form benzoxazolones or benzoxazoles[3].

  • Bromo (-Br) Group: Positioned at C4, the bromine atom serves as a late-stage diversification handle. Once the heterocycle is formed, the C-Br bond can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to append diverse aryl or heteroaryl pharmacophores[4].

Reactivity_Logic Core 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Central Scaffold OH Phenolic -OH (C1) Core->OH Cyclization Anchor NO2 Nitro -NO2 (C2) Core->NO2 Reduction to -NH2 (Heterocycle Formation) Br Bromo -Br (C4) Core->Br Pd-Catalyzed Cross-Coupling CF3 Trifluoromethyl -CF3 (C5) Core->CF3 Lipophilicity & Metabolic Stability OH->NO2 Ortho-Relationship Enables Benzoxazole Formation

Fig 1. Functional group reactivity logic of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Synthetic Workflow: Benzoxazolone Scaffold Generation

The most robust application of this intermediate is its three-step conversion into a 5-aryl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one scaffold[1].

API_Synthesis_Workflow SM 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (Starting Material) INT1 2-Amino-4-bromo-5-(trifluoromethyl)phenol (Intermediate 1) SM->INT1 Step 1: Reduction (Fe, NH4Cl) INT2 5-Bromo-6-(trifluoromethyl) benzo[d]oxazol-2(3H)-one (Intermediate 2) INT1->INT2 Step 2: Cyclization (CDI, THF) API 5-Aryl-6-(trifluoromethyl) benzo[d]oxazol-2(3H)-one (Target API Scaffold) INT2->API Step 3: Suzuki Coupling (Ar-B(OH)2, Pd)

Fig 2. Three-step synthetic workflow from starting material to the functionalized API scaffold.

Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the -NO2 group to an -NH2 group without cleaving the C-Br bond[4].

  • Causality of Reagents: Standard catalytic hydrogenation (H2 with Pd/C) is strictly avoided here because it will cause hydrodehalogenation, stripping the essential bromine atom off the ring. Instead, Iron powder and Ammonium Chloride (Fe/NH4Cl) provide a mild, single-electron transfer reduction that is highly chemoselective for the nitro group.

  • Procedure:

    • Suspend 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (1.0 eq) in a 4:1 mixture of Ethanol/Water.

    • Add NH4Cl (5.0 eq) and heat the mixture to 60 °C.

    • Add Iron powder (325 mesh, 5.0 eq) portion-wise over 15 minutes to control the exothermic reaction.

    • Reflux the mixture at 80 °C for 2 hours.

  • Self-Validation System: The starting material is a vibrant yellow solution. As the reaction proceeds, the yellow color will fade. TLC (Hexanes/EtOAc 3:1) will confirm the disappearance of the UV-active starting material and the appearance of a highly polar baseline spot that stains deep purple with Ninhydrin (indicating a primary amine).

Protocol 2: Benzoxazolone Ring Closure

Objective: Condense the ortho-aminophenol into a cyclic carbamate (benzoxazolone)[1].

  • Causality of Reagents: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene. CDI is a bench-stable solid that safely delivers the carbonyl equivalent without the need for specialized toxic gas containment. The byproduct, imidazole, is highly water-soluble and easily removed during an acidic aqueous workup.

  • Procedure:

    • Dissolve the crude 2-amino-4-bromo-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add CDI (1.5 eq) portion-wise at room temperature.

    • Heat the reaction to 65 °C and stir for 4 hours.

  • Self-Validation System: The addition of CDI will cause immediate, vigorous effervescence due to the release of CO2 gas. The cessation of bubbling indicates that the initial acylation is complete. Reaction completion is definitively validated via LC-MS, observing the target mass[M-H]- in negative ion mode.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Append an aryl pharmacophore at the C5 position of the benzoxazolone[4].

  • Causality of Reagents: The CF3 group adjacent to the bromine creates significant steric bulk and an electron-deficient microenvironment. Pd(dppf)Cl2 is the catalyst of choice because the bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, overcoming the steric hindrance of the adjacent CF3 group.

  • Procedure:

    • In a Schlenk flask, combine 5-Bromo-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one (1.0 eq), the desired Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.5 eq).

    • Evacuate and backfill the flask with N2 three times.

    • Add degassed 1,4-Dioxane/Water (4:1 v/v) and heat at 90 °C for 6–8 hours.

  • Self-Validation System: The reaction mixture will transition from a clear red/orange solution to a dark, opaque suspension as Pd(0) precipitates (palladium black) near the end of the reaction. HPLC analysis should indicate >95% conversion of the brominated intermediate.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the three-step workflow when executed at a 50-gram intermediate scale.

StepTransformationReagents / CatalystTemp / TimeTypical YieldPurity (HPLC)
1 Nitro ReductionFe powder, NH4Cl, EtOH/H2O80 °C / 2 h88 - 92%>98%
2 CyclizationCDI, anhydrous THF65 °C / 4 h85 - 89%>99%
3 Suzuki CouplingAr-B(OH)2, Pd(dppf)Cl2, K2CO390 °C / 6-8 h75 - 85%>95%

References

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC. 1

  • Application Notes: 4-Bromo-2-nitrophenol as a Versatile Synthetic Intermediate - Benchchem. 4

  • 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL | 402-17-5 - ChemicalBook. 2

  • Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols - ACS Publications.3

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Introduction: Navigating a Challenging Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating a Challenging Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high functional group tolerance.[1] However, the successful coupling of highly functionalized, electron-deficient, and sterically hindered substrates remains a significant challenge. The subject of this guide, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, epitomizes such a demanding substrate. The confluence of a strongly electron-withdrawing nitro group ortho to the bromine, a powerful electron-withdrawing trifluoromethyl group, and a free phenolic hydroxyl group creates a unique set of electronic and steric hurdles that must be overcome for a successful cross-coupling.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. We will delve into the mechanistic considerations that inform the choice of catalyst, ligand, base, and solvent, and provide a detailed, field-proven protocol.

The Rationale Behind Experimental Design: A Mechanistic Perspective

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] For a substrate as electronically deactivated and sterically encumbered as 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, each step requires careful consideration.

The Challenge of Oxidative Addition

The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-bromine bond.[5] The strong electron-withdrawing nature of the ortho-nitro and meta-trifluoromethyl groups significantly reduces the electron density of the aryl bromide, making it a poor substrate for oxidative addition. To overcome this high activation barrier, a highly electron-rich and sterically bulky ancillary ligand on the palladium center is paramount.

Bulky, electron-donating phosphine ligands, such as the dialkylbiarylphosphine family (e.g., SPhos, XPhos), have proven to be exceptionally effective for such challenging substrates.[2] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is more amenable to oxidative addition.[2][5] N-Heterocyclic carbenes (NHCs) represent another class of highly effective ligands, offering strong σ-donation and steric bulk, which can also accelerate the oxidative addition step.[3][6][7]

Facilitating Transmetalation

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) center. This process requires the activation of the boronic acid by a base.[1] The choice of base is critical, as it must be strong enough to form the reactive boronate species without promoting undesirable side reactions. For electron-deficient aryl halides, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[2]

The presence of the acidic phenolic proton in our substrate adds another layer of complexity. The base will deprotonate the phenol to a phenoxide, which could potentially coordinate to the palladium center and influence the catalytic cycle. However, literature suggests that with a suitable choice of ligand and base, the free hydroxyl group can often be tolerated without the need for a protecting group.

Promoting Reductive Elimination

The final step, reductive elimination, results in the formation of the C-C bond and regeneration of the palladium(0) catalyst. This step is generally favored for biaryl couplings and is also facilitated by the use of bulky ligands, which can destabilize the palladium(II) intermediate and promote product formation.[5]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, highlighting the role of a bulky phosphine ligand.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)L(Br) ArPd(II)L(Br) (Palladacycle) Oxidative_Addition->ArPd(II)L(Br) Transmetalation Transmetalation ArPd(II)L(Br)->Transmetalation Ar'B(OH)₂ Base ArPd(II)L(Ar') ArPd(II)L(Ar') Transmetalation->ArPd(II)L(Ar') Reductive_Elimination Reductive Elimination ArPd(II)L(Ar')->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' (Product) Reductive_Elimination->Product

Sources

Application

Application Note: Regioselective Nitration of 4-bromo-3-(trifluoromethyl)phenol

Abstract This technical guide provides detailed protocols for the regioselective nitration of 4-bromo-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols for the regioselective nitration of 4-bromo-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. The inherent electronic complexity of the substrate, featuring a strongly activating hydroxyl group in competition with a deactivating halogen and a powerful electron-withdrawing trifluoromethyl group, presents a significant challenge in controlling the position of electrophilic substitution. This document elucidates the theoretical principles governing the regioselectivity of this reaction and presents two distinct, field-proven protocols. Protocol A employs a traditional mixed-acid system (HNO₃/H₂SO₄) under carefully controlled cryogenic conditions, while Protocol B utilizes a milder, heterogeneous system with copper(II) nitrate in an aprotic solvent for enhanced selectivity. This guide is intended for researchers, chemists, and process development professionals seeking robust and reproducible methods for the synthesis of nitrated phenolic compounds.

Introduction and Strategic Overview

The introduction of a nitro (-NO₂) group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile functional handle for further chemical modification, such as reduction to an amine or nucleophilic aromatic substitution. For a polysubstituted phenol like 4-bromo-3-(trifluoromethyl)phenol, achieving high regioselectivity during nitration is paramount to avoid the formation of difficult-to-separate isomeric byproducts, which can complicate downstream processing and reduce overall yield.

The challenge arises from the competing directing effects of the three substituents on the benzene ring. Understanding these influences is critical for designing an effective synthetic strategy. This guide provides both the theoretical underpinning and practical methodologies to control the reaction outcome.

Mechanism and Theory: Predicting Regioselectivity

The regiochemical outcome of the electrophilic aromatic substitution (EAS) on 4-bromo-3-(trifluoromethyl)phenol is dictated by the interplay of the electronic effects of the existing substituents. The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺), generated in situ.[1][2] The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[3][4] The stability of this intermediate determines the preferred position of attack.

Let's analyze the directing effects of the substituents on 4-bromo-3-(trifluoromethyl)phenol:

  • Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director.[5][6] It donates electron density into the ring via a strong resonance effect (+M), stabilizing the positive charge in the sigma complex when substitution occurs at the ortho or para positions.

  • Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect (-I) but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M), which helps stabilize the carbocation intermediate.[7]

  • Trifluoromethyl Group (-CF₃): This is a strongly deactivating group and a powerful meta-director.[8] It withdraws electron density from the ring through a potent inductive effect (-I) and has no resonance-donating capability. This destabilizes the sigma complex, particularly when the positive charge is adjacent to it (i.e., ortho or para attack relative to the -CF₃ group).

Predictive Analysis for Nitration:

The positions available for nitration are C2, C5, and C6.

  • Position C2: This position is ortho to the powerfully activating -OH group and meta to the deactivating -CF₃ group. This is a highly favored position.

  • Position C6: This position is also ortho to the activating -OH group but is flanked by the bulky -Br group, which may introduce steric hindrance.

  • Position C5: This position is meta to the -OH group and ortho to the deactivating -CF₃ group, making it electronically disfavored.

Therefore, the incoming nitro group will be overwhelmingly directed by the hydroxyl group to the positions ortho to it. The primary product expected is 4-bromo-2-nitro-3-(trifluoromethyl)phenol . The formation of the 6-nitro isomer is expected to be a minor product due to potential steric hindrance from the adjacent bromine atom.

graph TD { rankdir="TB"; node [shape=plaintext, fontname="Arial"];

}

Figure 1. Analysis of directing effects for the nitration of 4-bromo-3-(trifluoromethyl)phenol.

Experimental Protocols

Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.[9][10] An eyewash station and safety shower must be accessible.[11] Concentrated acids are highly corrosive and oxidizing; handle with extreme care.

Protocol A: Classical Mixed-Acid Nitration

This protocol utilizes the highly reactive nitronium ion generated from a mixture of concentrated nitric and sulfuric acids. The low temperature is crucial to control the reaction rate and minimize the formation of oxidative byproducts, which are common in phenol nitrations.

Materials:

  • 4-bromo-3-(trifluoromethyl)phenol (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-3-(trifluoromethyl)phenol (e.g., 2.41 g, 10 mmol) in dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (5 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 10 minutes.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.7 mL, ~1.1 eq) to concentrated sulfuric acid (2 mL). Cool this mixture to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the phenol solution over 30 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture onto crushed ice (100 g) in a beaker with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired nitro-phenol isomer.

Protocol B: Mild Nitration with Copper(II) Nitrate

This method avoids the use of strong, corrosive acids and often provides higher regioselectivity with sensitive substrates like phenols. Copper(II) nitrate serves as a milder source of the nitrating agent.

Materials:

  • 4-bromo-3-(trifluoromethyl)phenol (1.0 eq)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 1.5 eq)

  • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a suspension of 4-bromo-3-(trifluoromethyl)phenol (e.g., 2.41 g, 10 mmol) and copper(II) nitrate trihydrate (3.62 g, 15 mmol) in acetonitrile (50 mL).

  • Reaction: Heat the suspension to a gentle reflux (or stir at 60 °C if using THF) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Stir to dissolve the product.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the solution over anhydrous MgSO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol A.

Comparative Data and Expected Outcomes

The choice of protocol will depend on the desired balance between reaction speed, safety considerations, and selectivity.

ParameterProtocol A: Mixed-AcidProtocol B: Copper(II) Nitrate
Nitrating Agent HNO₃ / H₂SO₄Cu(NO₃)₂·3H₂O
Solvent Dichloromethane (DCM)Acetonitrile or THF
Temperature 0 - 5 °C60 °C to Reflux
Reaction Time 1 - 2 hours2 - 4 hours
Workup Acid quench, extensive washingSolvent removal, extraction
Expected Yield 70 - 85%65 - 80%
Regioselectivity Good to excellent for C2-nitroPotentially higher for C2-nitro
Key Advantage Rapid, well-established methodMilder conditions, avoids H₂SO₄
Key Disadvantage Harsh conditions, potential for byproductsLonger reaction time, metal waste
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2. Comparative experimental workflow for the nitration protocols.

References

  • A practical approach for regioselective mono-nitration of phenols under mild conditions. RSC Advances. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]

  • 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. Available at: [Link]

  • nitration of aromatic compounds. YouTube. Available at: [Link]

  • m-NITROPHENOL. Organic Syntheses. Available at: [Link]

  • Safe Handling of Nitric & Sulfuric Acids. Scribd. Available at: [Link]

  • Preparation of 4-nitrophenol. PrepChem.com. Available at: [Link]

  • A Convenient Method for Synthesizing Modified 4-Nitrophenols. The Journal of Organic Chemistry. Available at: [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. ResearchGate. Available at: [Link]

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Columbus Chemical. Available at: [Link]

  • Acid Handling SOP. University of Utah. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses. Available at: [Link]

  • Electrophilic Aromatic Substitution: Mechanism and Directing Effects. OrgoSolver. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Nitration & Bromination of Phenol. Save My Exams. Available at: [Link]

  • Directing Effects. ChemTalk. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Electrophilic Substitution of Phenols. Chemistry LibreTexts. Available at: [Link]

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC. Available at: [Link]

  • Reactions of Phenols. Chemistry Steps. Available at: [Link]

Sources

Method

The Strategic Role of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in the Advancement of Modern Agrochemicals

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Central to this endeavor is th...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Central to this endeavor is the design and synthesis of complex organic molecules that can selectively target pests and diseases while minimizing off-target effects. In this context, highly functionalized aromatic compounds serve as critical starting materials and intermediates. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, a molecule featuring a strategic arrangement of a bromine atom, a nitro group, and a trifluoromethyl moiety on a phenolic ring, has emerged as a valuable precursor in the synthesis of a range of potent agrochemicals.

The presence of the trifluoromethyl group is particularly significant, as it can enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient.[1] The bromo and nitro functionalities, in turn, offer versatile handles for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures. This guide will explore the applications of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in agrochemical development, with a focus on its role in the synthesis of herbicides and fungicides, and will provide detailed experimental protocols for its synthesis and derivatization.

Application in Herbicide Development: A Precursor to Potent Diphenyl Ether Analogs

One of the most promising applications of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is in the synthesis of diphenyl ether herbicides. This class of herbicides is known for its potent activity against a broad spectrum of weeds. The primary mode of action for many diphenyl ether herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.

The synthesis of these herbicidal diphenyl ethers can be achieved through a multi-step process that utilizes 2-Amino-4-bromo-5-(trifluoromethyl)phenol, the reduction product of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This amino phenol can be used to construct the diphenyl ether linkage, a key structural motif for PPO-inhibiting herbicides.

Synthesis of the Key Intermediate: 2-Amino-4-bromo-5-(trifluoromethyl)phenol

The journey from the starting material to a potential herbicidal compound begins with the synthesis of the key intermediate, 2-Amino-4-bromo-5-(trifluoromethyl)phenol. This is typically achieved through a two-step process involving the nitration of a commercially available precursor followed by the reduction of the nitro group.

This protocol details the nitration of 4-bromo-3-(trifluoromethyl)phenol to yield the target compound, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Materials:

  • 4-bromo-3-(trifluoromethyl)phenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromo-3-(trifluoromethyl)phenol to concentrated sulfuric acid while cooling in an ice bath.

  • Stir the mixture until the starting material is completely dissolved.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, under vacuum.

Expected Yield and Purity: This reaction typically proceeds with high yield and purity, which can be assessed by standard analytical techniques such as NMR and melting point analysis.

This protocol describes the reduction of the nitro group of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol to an amino group.

Materials:

  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, iron powder, and a solution of ammonium chloride in water.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron salts.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-Amino-4-bromo-5-(trifluoromethyl)phenol.

Quantitative Data:

StepStarting MaterialProductReagentsTypical Yield
1. Nitration 4-bromo-3-(trifluoromethyl)phenol4-Bromo-2-nitro-5-(trifluoromethyl)phenolHNO₃, H₂SO₄>90%
2. Reduction 4-Bromo-2-nitro-5-(trifluoromethyl)phenol2-Amino-4-bromo-5-(trifluoromethyl)phenolFe, NH₄Cl80-90%

Diagram of the Synthetic Workflow:

SynthesisWorkflow A 4-bromo-3-(trifluoromethyl)phenol B 4-Bromo-2-nitro-5-(trifluoromethyl)phenol A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-4-bromo-5-(trifluoromethyl)phenol B->C Reduction (Fe, NH₄Cl) D Diphenyl Ether Herbicides C->D Further Synthesis Steps

Caption: Synthetic pathway from 4-bromo-3-(trifluoromethyl)phenol to potential diphenyl ether herbicides.

Application in Fungicide and Insecticide Development

The strategic placement of reactive functional groups on the 4-Bromo-2-nitro-5-(trifluoromethyl)phenol scaffold also makes it a valuable starting point for the synthesis of novel fungicides and insecticides. The amino derivative, 2-Amino-4-bromo-5-(trifluoromethyl)phenol, can serve as a key building block for various heterocyclic and amide-based agrochemicals.

For instance, the development of novel N-phenylbenzamide derivatives has shown promise in exhibiting antifungal and insecticidal properties.[1] The synthesis of such compounds often involves the coupling of a substituted aniline with a benzoic acid derivative. The 2-Amino-4-bromo-5-(trifluoromethyl)phenol provides a unique substituted aniline that can be incorporated into these structures to potentially enhance their biological activity.

Similarly, the synthesis of pyrazole derivatives, a class of compounds known for their insecticidal and herbicidal activities, can be envisioned starting from the amino phenol intermediate.[2] The amino group can be transformed into a hydrazine, which can then be cyclized to form the pyrazole ring.

Logical Relationship for Agrochemical Discovery:

AgrochemicalDiscovery cluster_intermediate Key Intermediate cluster_applications Potential Agrochemical Classes A 4-Bromo-2-nitro-5-(trifluoromethyl)phenol B 2-Amino-4-bromo-5-(trifluoromethyl)phenol A->B Reduction C Diphenyl Ether Herbicides B->C Etherification & further steps D N-Phenylbenzamide Fungicides/Insecticides B->D Amide Coupling E Pyrazole-based Insecticides/Herbicides B->E Diazotization & Cyclization

Caption: Potential pathways for developing diverse agrochemicals from 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Conclusion and Future Perspectives

4-Bromo-2-nitro-5-(trifluoromethyl)phenol represents a strategically important and versatile intermediate in the field of agrochemical synthesis. Its unique combination of reactive functional groups provides a powerful platform for the development of novel herbicides, fungicides, and insecticides. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable building block. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of intermediates like 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in driving innovation in the agrochemical industry is set to increase. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is highly encouraged and holds the promise of delivering the next generation of high-performing agrochemicals.

References

Ningbo Inno Pharmchem Co.,Ltd. Sourcing 4-Bromo-3-(trifluoromethyl)phenol: A Guide for Industry Professionals. Available at: [Link]. Accessed April 6, 2026.

Mohamed, S. K., Akkurt, M., Horton, P. N., Abdelhamid, A. A., & Marzouk, A. A. (2013). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1070. Available at: [Link]. Accessed April 6, 2026.

Gao, W., et al. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. Available at: [Link]. Accessed April 6, 2026.

Autechem. The Role of 4-Nitrophenol in Modern Agrochemical Synthesis. Available at: [Link]. Accessed April 6, 2026.

Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 153, 137-143. Available at: [Link]. Accessed April 6, 2026.

Wu, W. N., et al. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Hindawi. Available at: [Link]. Accessed April 6, 2026.

Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. VTechWorks. Available at: [Link]. Accessed April 6, 2026.

Wang, X., et al. (2011). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. Available at: [Link]. Accessed April 6, 2026.

Li, J., et al. (2020). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Springer Nature. Available at: [Link]. Accessed April 6, 2026.

Google Patents. (2015). WO2015040408A2 - Agricultural chemicals. Available at: . Accessed April 6, 2026.

Google Patents. (2002). RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile. Available at: . Accessed April 6, 2026.

Hu, J., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Royal Society of Chemistry. Available at: [Link]. Accessed April 6, 2026.

Perelomov, L. V., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. PubMed. Available at: [Link]. Accessed April 6, 2026.

Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Available at: . Accessed April 6, 2026.

Wang, Z., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]. Accessed April 6, 2026.

ATSDR. (2020). Toxicological Profile for Nitrophenols. Available at: [Link]. Accessed April 6, 2026.

Ferreira, M. E., et al. (2016). Antifungal and anti-biofilm activity of designed derivatives from Kyotorphin. ResearchGate. Available at: [Link]. Accessed April 6, 2026.

Misra, S., et al. (2023). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. Semantic Scholar. Available at: [Link]. Accessed April 6, 2026.

Dar, S. A., et al. (2023). Resistance against insect pests by phenolics and their derivative compounds. ResearchGate. Available at: [Link]. Accessed April 6, 2026.

ATSDR. (2001). ToxFAQs for Nitrophenols. Available at: [Link]. Accessed April 6, 2026.

EPA. (1999). 4-Nitrophenol. Available at: [Link]. Accessed April 6, 2026.

Sources

Application

Application Notes and Protocols for the Reduction of the Nitro Group in 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Introduction The selective reduction of the nitro group in highly functionalized aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of the nitro group in highly functionalized aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The target molecule, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, presents a unique challenge due to the presence of multiple sensitive functional groups: a nitro group, a bromine atom, a trifluoromethyl group, and a phenolic hydroxyl group. The successful transformation to 2-Amino-4-bromo-5-(trifluoromethyl)phenol requires a reagent system that exhibits high chemoselectivity, preserving the carbon-bromine bond and other functionalities.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on various protocols for this reduction, delving into the mechanistic underpinnings of each method and offering practical, field-proven insights.

Comparative Analysis of Reductive Strategies

The choice of reducing agent is paramount to achieving a high yield of the desired product while minimizing side reactions, such as dehalogenation.[2][3] Several methods are commonly employed for the reduction of aromatic nitro compounds, each with its own set of advantages and disadvantages.

Table 1: Comparison of Common Reductive Methods

MethodReagentsAdvantagesDisadvantagesChemoselectivity
Catalytic HydrogenationH₂, Pd/C or Raney NickelClean reaction, high yields.[4]Risk of dehalogenation, especially with Pd/C.[2][3][4] Requires specialized equipment for handling H₂ gas.[5]Raney Nickel is generally more selective for preserving halogens.[4]
Metal/Acid ReductionFe/AcOH, SnCl₂/HClCost-effective, robust, and widely applicable.[6][7][8]Generates significant metal waste, can be exothermic, and may require harsh acidic conditions.[5][9]Generally good, with Fe-based systems often showing high tolerance for halogens.[3]
Transfer HydrogenationHydrazine Hydrate, Pd/CMilder than direct hydrogenation, avoids handling H₂ gas.[3][10]Can still cause dehalogenation depending on conditions.[10]Selectivity can be controlled by temperature and catalyst loading.[10]
Sodium DithioniteNa₂S₂O₄Mild, metal-free alternative, good functional group tolerance.[11]Can require aqueous or semi-aqueous conditions.High chemoselectivity.[11]

For the specific case of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, methods that minimize the risk of debromination are highly preferred. Therefore, catalytic hydrogenation with Raney Nickel, metal/acid reduction with iron, and reduction with sodium dithionite are particularly relevant.

Detailed Experimental Protocols

The following protocols are designed to be reproducible and scalable, providing a clear pathway to the synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol.

Protocol 1: Reduction with Iron in Acidic Medium

This classical method is reliable and cost-effective, often providing excellent chemoselectivity.[6][12] The use of acetic acid provides a milder acidic environment compared to hydrochloric acid, which can be beneficial for substrates with acid-sensitive groups.[6]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Suspend Nitro Compound in EtOH/H₂O/AcOH add_fe Add Iron Powder start->add_fe Portion-wise addition heat Heat to Reflux (Monitor by TLC) add_fe->heat filter Filter Hot through Celite heat->filter Upon completion concentrate Concentrate Filtrate filter->concentrate extract Aqueous Workup & Extraction concentrate->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for Iron-Mediated Nitro Reduction.

Materials:

  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

  • Iron powder, reduced

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:2 by volume).[6]

  • To this suspension, add reduced iron powder (3.0-5.0 eq) portion-wise.[6] The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC).[13]

  • Upon completion (disappearance of the starting material, typically 1-3 hours), allow the mixture to cool slightly and filter it hot through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 2-Amino-4-bromo-5-(trifluoromethyl)phenol.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and versatile reducing agent that is particularly useful for substrates with sensitive functional groups.[11][14] The reaction is typically carried out in a biphasic system or a mixture of an organic solvent and water.

Mechanism Overview: The reduction is believed to proceed via a single-electron transfer mechanism, where the sulfur dioxide radical anion (•SO₂⁻), in equilibrium with the dithionite ion, acts as the active reducing species.[11] This radical anion transfers electrons to the nitro group in a stepwise manner, leading to nitroso and hydroxylamine intermediates before forming the final amine.[11]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve_nitro Dissolve Nitro Compound in Solvent (e.g., MeOH/DCM) add_dithionite Add Dithionite Solution (Vigorous Stirring) dissolve_nitro->add_dithionite prep_dithionite Prepare Aqueous Solution of Sodium Dithionite prep_dithionite->add_dithionite stir Stir at RT or Gentle Heat (Monitor by TLC) add_dithionite->stir extract Aqueous Workup & Extraction stir->extract Upon completion wash Wash with Brine extract->wash dry Dry & Concentrate Organic Phase wash->dry purify Purify Product (if necessary) dry->purify

Caption: Workflow for Sodium Dithionite Reduction.

Materials:

  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

  • Sodium dithionite (Na₂S₂O₄)

  • Methanol or Dichloromethane/Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent system such as methanol or a biphasic mixture of dichloromethane and water in a round-bottom flask with vigorous stirring.[11][15]

  • In a separate flask, prepare a fresh solution of sodium dithionite (3.0-4.0 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound. The reaction can be exothermic, so controlled addition is recommended.[11]

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If a biphasic system was used, separate the layers. If a single solvent like methanol was used, remove it under reduced pressure and then partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2-3 times).[11]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purify by column chromatography or recrystallization as needed.

Protocol 3: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This method offers a convenient alternative to using hydrogen gas and can be highly selective.[10][16] The choice of catalyst is crucial, with Raney Nickel being a good option to prevent dehalogenation.[2][4]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation suspend_nitro Suspend Nitro Compound and Catalyst (Raney Ni) in Solvent (e.g., MeOH) add_hydrazine Add Hydrazine Hydrate (Dropwise at RT) suspend_nitro->add_hydrazine stir_reaction Stir at Room Temperature (Monitor by TLC) add_hydrazine->stir_reaction filter_catalyst Filter through Celite stir_reaction->filter_catalyst Upon completion concentrate_filtrate Concentrate Filtrate filter_catalyst->concentrate_filtrate purify Purify Product concentrate_filtrate->purify

Caption: Workflow for Transfer Hydrogenation.

Materials:

  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

  • Raney Nickel (slurry in water)

  • Hydrazine monohydrate

  • Methanol

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (1.0 eq) and methanol.

  • Carefully add Raney Nickel (a catalytic amount, typically 5-10% by weight of the substrate) to the suspension.

  • At room temperature, add hydrazine monohydrate (5.0-10.0 eq) dropwise. The reaction is often exothermic, and gas evolution (nitrogen and hydrogen) will be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.[2]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. It should be quenched with plenty of water.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which can be further purified.

Safety Considerations

The reduction of aromatic nitro compounds can be highly exothermic and requires careful control of reaction conditions.[5]

  • Exothermic Reactions: All the described methods can be exothermic. Reagents should be added slowly and with adequate cooling if necessary. A reaction calorimetry study is recommended for large-scale operations.[5]

  • Handling of Reagents:

    • Hydrazine Hydrate: Is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Raney Nickel: Is pyrophoric when dry. Always handle as a slurry and do not allow the filter cake to dry in the air.[17]

    • Iron Powder: Fine iron powder can be flammable.

  • Waste Disposal: Metal-containing waste from Protocols 1 and 3 should be disposed of according to institutional and local regulations. Tin salts, if used, are particularly toxic to the environment.[9]

Conclusion

The reduction of the nitro group in 4-Bromo-2-nitro-5-(trifluoromethyl)phenol to the corresponding amine is a critical transformation for the synthesis of valuable chemical intermediates. The choice of the reductive protocol is crucial for achieving high chemoselectivity and avoiding dehalogenation. Iron in acetic acid offers a classic, robust, and cost-effective method. Sodium dithionite provides a mild, metal-free alternative with excellent functional group tolerance. Catalytic transfer hydrogenation using Raney Nickel and hydrazine hydrate is an efficient method that avoids the need for high-pressure hydrogenation equipment. The selection of the optimal protocol will depend on the scale of the reaction, available equipment, and the desired purity of the final product. Careful attention to safety protocols is essential when performing any of these reductions.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 03). Nitrocompounds, Aromatic. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2013, June 15). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14). Sn2+ reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Thieme. (2011).
  • Royal Society of Chemistry. (2020, November 06). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

  • Goa University. (n.d.). Advancement in methodologies for reduction of nitroarenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • NISCAIR. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 40B, 1316-1319.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ScienceDirect. (2021). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Tetrahedron Letters, 85, 153494.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. Retrieved from [Link]

  • Organic Syntheses. (2005). Working with Hazardous Chemicals. Org. Synth., 81, 188-194.
  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, December 04). Photoinduced Reduction of Nitroarenes and Tandem C–N Cross-Coupling with Haloarenes. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 28). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]

  • ScienceDirect. (2023, June 05). Enhancement of catalytic activity for hydrogenation of nitroaromatic by anionic metal-organic framework. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Enhancement of catalytic activity for hydrogenation of nitroaromatic by anionic metal-organic framework. Retrieved from [Link]

  • ResearchGate. (2025, August 28). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 08). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Google Patents. (n.d.). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.

Sources

Method

O-alkylation and etherification methods for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

An Application Guide to the O-Alkylation and Etherification of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Authored by a Senior Application Scientist Abstract This technical guide provides an in-depth exploration of synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the O-Alkylation and Etherification of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of synthetic methodologies for the O-alkylation and etherification of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This substrate is a highly functionalized and electron-deficient phenol, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. We will dissect the substrate's unique reactivity profile and present detailed, field-proven protocols for three primary etherification strategies: the classic Williamson ether synthesis, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction. The guide emphasizes the rationale behind procedural choices, offering researchers and drug development professionals the necessary insights to select and optimize the most suitable method for their synthetic goals.

Substrate Analysis: The Reactivity of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

The synthetic utility of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol stems from the strategic placement of its functional groups. The phenolic hydroxyl group is the primary site for the reactions discussed herein. Its reactivity is profoundly influenced by the strongly electron-withdrawing nitro (-NO₂) group at the ortho position and the trifluoromethyl (-CF₃) group at the meta position.

  • Acidity: These substituents significantly decrease the electron density of the aromatic ring and stabilize the corresponding phenoxide anion through resonance and inductive effects. This results in a substantially lower pKa for the phenolic proton compared to phenol itself, making it significantly more acidic.[1][2] Consequently, deprotonation can be achieved with relatively mild inorganic bases like potassium carbonate (K₂CO₃), avoiding the need for harsh reagents such as sodium hydride (NaH).

  • Nucleophilicity: While the phenoxide is stabilized, it remains a potent nucleophile for O-alkylation reactions.[1]

  • Synthetic Origin: This phenol is typically prepared via the nitration of commercially available 4-bromo-3-(trifluoromethyl)phenol, a process that provides a direct route to this key intermediate.[3]

Etherification Methodologies and Protocols

The formation of an ether bond from the phenolic hydroxyl group is a critical transformation. Below are detailed protocols for three robust methods, each with distinct advantages depending on the desired product and reaction context.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[4] It proceeds via an Sₙ2 reaction between a nucleophilic phenoxide and an electrophilic alkyl halide.[5][6] For our electron-deficient substrate, this method is highly efficient.

Causality Behind Experimental Choices:

  • Base: Finely ground potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the acidic phenol but mild enough to prevent side reactions. Its heterogeneous nature in solvents like DMF or acetonitrile simplifies workup.[6][7]

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation while leaving the phenoxide anion highly reactive and available for nucleophilic attack.[7]

  • Alkylating Agent: Primary alkyl halides are strongly preferred to minimize the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[5]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Primary alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol (to a concentration of approx. 0.5 M), followed by the addition of finely ground potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Stir the resulting suspension vigorously. Add the primary alkyl halide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed (typically 4-10 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.

G Workflow for Williamson Ether Synthesis sub Substrate Addition (Phenol, 1.0 eq) base Base & Solvent Addition (K₂CO₃ in DMF) sub->base alkyl Add Alkylating Agent (R-X, 1.2 eq) base->alkyl react Heat to 60-70 °C (Monitor by TLC) alkyl->react workup Aqueous Work-up (Water & Ethyl Acetate Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Final Ether Product purify->product G Key Steps in the Mitsunobu Reaction reagents Phenol (ArOH) + Alcohol (R-OH) + PPh₃ + DEAD betaine Formation of Betaine Intermediate [Ph₃P⁺-N(R')-N⁻-C(O)OR'] reagents->betaine PPh₃ attacks DEAD alkoxy Formation of Alkoxyphosphonium Salt [ArO⁻] [Ph₃P⁺-OR] betaine->alkoxy Alcohol protonates Betaine, Phenol deprotonates resulting salt sn2 Sₙ2 Attack by Phenoxide alkoxy->sn2 product Ether Product (Ar-O-R) + TPPO + Hydrazine byproduct sn2->product

Sources

Application

Application Notes and Protocols: Utilizing 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in the Synthesis of Fluorinated Heterocycles

Introduction The strategic incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated heterocycles often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making them highly sought-after motifs in drug discovery.[2] 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a versatile and highly functionalized building block, primed for the synthesis of a diverse array of fluorinated heterocycles. This technical guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and offering detailed, field-proven protocols for the synthesis of key fluorinated heterocyclic cores.

The presence of the trifluoromethyl group, a nitro functionality, a phenolic hydroxyl group, and a bromine atom on a single aromatic ring provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitro group can be readily reduced to an amine, opening pathways for cyclization reactions. The phenolic hydroxyl group offers a handle for etherification and esterification, and the bromine atom serves as a versatile point for cross-coupling reactions.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic utility of 4-bromo-2-nitro-5-(trifluoromethyl)phenol. We will delve into the synthesis of key intermediates and their subsequent transformation into valuable fluorinated benzoxazoles and benzimidazoles, complete with detailed experimental protocols and mechanistic insights.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 4-bromo-2-nitro-5-(trifluoromethyl)phenol primarily revolves around two key transformations: the reduction of the nitro group to an amine and subsequent intramolecular cyclization, and nucleophilic aromatic substitution at the bromine-bearing carbon.

Nitro Group Reduction and Subsequent Cyclization

The reduction of the nitro group to an amine is a pivotal step, transforming the starting material into a bifunctional intermediate, 2-amino-4-bromo-5-(trifluoromethyl)phenol. This intermediate is primed for cyclization reactions to form five- and six-membered heterocycles. A common and efficient method for this reduction is the use of iron powder in the presence of an acid or an ammonium salt, such as ammonium chloride.[3]

The resulting ortho-aminophenol is a classic precursor for the synthesis of benzoxazoles. The general strategy involves the condensation of the aminophenol with a carboxylic acid derivative or an aldehyde.[4] Various catalytic systems, including iron-based catalysts, have been developed to facilitate this transformation in a one-pot fashion from the corresponding nitrophenol.[5][6]

reduction_cyclization start 4-Bromo-2-nitro-5-(trifluoromethyl)phenol intermediate 2-Amino-4-bromo-5-(trifluoromethyl)phenol start->intermediate Reduction (e.g., Fe/NH₄Cl) product Fluorinated Benzoxazole intermediate->product Condensation/Cyclization (e.g., with R-CHO) sn_ar_mechanism reactant Aryl Halide (activated) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product Elimination leaving_group Leaving Group (X⁻) intermediate->leaving_group

Caption: Addition-Elimination mechanism in SNAr.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

This protocol details the reduction of the nitro group of 4-bromo-2-nitro-5-(trifluoromethyl)phenol to the corresponding amine, a key intermediate for subsequent heterocycle formation. [3] Materials:

  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder (4 equivalents) and a solution of ammonium chloride (5 equivalents) in water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Add 4-bromo-2-nitro-5-(trifluoromethyl)phenol (1 equivalent) portion-wise over 30 minutes, maintaining the internal temperature.

  • After the addition is complete, continue stirring at 90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromo-5-(trifluoromethyl)phenol.

Parameter Value
Reactant 4-Bromo-2-nitro-5-(trifluoromethyl)phenol
Reducing Agent Fe / NH₄Cl
Solvent Water / Ethyl Acetate
Temperature 90 °C
Typical Yield 85-95%
Protocol 2: Synthesis of 6-Bromo-2-aryl-5-(trifluoromethyl)benzoxazoles

This protocol describes a one-pot synthesis of 2-arylbenzoxazoles directly from 4-bromo-2-nitro-5-(trifluoromethyl)phenol and a benzylic alcohol, utilizing an iron-catalyzed hydrogen transfer reaction. [5] Materials:

  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

  • Substituted benzylic alcohol

  • Iron(III) chloride (FeCl₃)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 4-bromo-2-nitro-5-(trifluoromethyl)phenol (1 equivalent), the substituted benzylic alcohol (1.5 equivalents), and anhydrous toluene.

  • Add a catalytic amount of FeCl₃ (e.g., 10 mol%).

  • Seal the tube and heat the reaction mixture at 150 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-bromo-2-aryl-5-(trifluoromethyl)benzoxazole.

Substrate Benzylic Alcohol Catalyst Yield (%)
4-Bromo-2-nitro-5-(trifluoromethyl)phenolBenzyl alcoholFeCl₃Good to Excellent
4-Bromo-2-nitro-5-(trifluoromethyl)phenol4-Methoxybenzyl alcoholFeCl₃Good to Excellent
4-Bromo-2-nitro-5-(trifluoromethyl)phenol4-Chlorobenzyl alcoholFeCl₃Good to Excellent
Protocol 3: Synthesis of 6-Bromo-2-alkyl-5-(trifluoromethyl)benzimidazoles

This protocol outlines the synthesis of fluorinated benzimidazoles from 4-bromo-2-nitro-5-(trifluoromethyl)phenol and an amine at elevated temperatures. [7] Materials:

  • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

  • Alkyl or benzyl amine

  • High-boiling point solvent (e.g., N,N-diethylaniline)

Procedure:

  • In a high-pressure reaction vessel, combine 4-bromo-2-nitro-5-(trifluoromethyl)phenol (1 equivalent) and the desired amine (as both reactant and solvent, or in a high-boiling solvent).

  • Seal the vessel and heat the reaction mixture to 210-215 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove excess amine.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the target benzimidazole.

Applications in Drug Discovery and Materials Science

Fluorinated heterocycles are privileged scaffolds in medicinal chemistry due to their unique physicochemical properties. [2]The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the heterocyclic core can engage in specific interactions with biological targets. Benzoxazoles and benzimidazoles, in particular, are present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties. [4][5] The synthetic routes described herein provide access to a library of novel fluorinated benzoxazoles and benzimidazoles. The bromine atom on the heterocyclic core serves as a valuable handle for further diversification through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the exploration of a broader chemical space in the pursuit of new therapeutic agents and functional materials.

Conclusion

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a highly valuable and versatile starting material for the synthesis of a wide range of fluorinated heterocycles. Its rich functionality allows for a variety of synthetic transformations, including nitro group reduction followed by cyclization and nucleophilic aromatic substitution. The protocols provided in this guide offer robust and reproducible methods for the preparation of key fluorinated benzoxazole and benzimidazole scaffolds. The strategic application of this building block will undoubtedly continue to fuel innovation in the fields of drug discovery, agrochemicals, and materials science.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. National Center for Biotechnology Information. [Link]

  • Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols | Organic Letters - ACS Publications. American Chemical Society. [Link]

  • Synthesis of 2-Arylbenzoxazoles by Hetereogeneous γ-MnO2Catalyzed Redox Reaction of o-Nitrophenol with Benzyl Alcohols or Benzyl Amines - Academia.edu. Academia.edu. [Link]

  • Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE - Canadian Center of Science and Education. Canadian Center of Science and Education. [Link]

  • NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES Hiromi Nishioka , Yukiko Ohmori, Yumiko Iba, Eri Tsuda, and Takas. HETEROCYCLES. [Link]

  • A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Engineering and Technology For Sustainable Development - . Ho Chi Minh City University of Science and Technology. [Link]

  • FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY Fei Liu,* Bilqees Sameem Department of Mole - DOI. [Link]

  • Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives - Academia.edu. Academia.edu. [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. [Link]

  • Key developments in fluorinated heterocycles - Taylor & Francis. Taylor & Francis Online. [Link]

  • THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Farmacia. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. Royal Society of Chemistry. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties | Request PDF - ResearchGate. ResearchGate. [Link]

  • 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol - PMC. National Center for Biotechnology Information. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. National Center for Biotechnology Information. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS - download. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • One-pot synthesis of trifluoromethyl ketone-containing heterocycles via tandem photocatalytic haloalkylation of olefins and intramolecular cyclisation - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

How to improve overall yield in 4-Bromo-2-nitro-5-(trifluoromethyl)phenol synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic route and achieve higher overall yields of this important chemical intermediate.

Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is typically achieved through the electrophilic aromatic substitution (nitration) of the starting material, 4-bromo-3-(trifluoromethyl)phenol.[1] The success of this reaction hinges on controlling the regioselectivity of the nitration, which is dictated by the electronic and steric effects of the substituents already present on the phenolic ring: the hydroxyl (-OH), bromo (-Br), and trifluoromethyl (-CF3) groups.

  • Hydroxyl Group (-OH): A strongly activating ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[2][3]

  • Bromo Group (-Br): A deactivating but ortho, para-director. While it withdraws electron density inductively, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[2][4]

  • Trifluoromethyl Group (-CF3): A strongly deactivating meta-director due to its powerful electron-withdrawing inductive effect.[5][6][7]

The interplay of these directing effects determines the position of the incoming nitro group (-NO2).

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Q1: What is the expected major product in the nitration of 4-bromo-3-(trifluoromethyl)phenol and why?

The major product is expected to be 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This is due to the synergistic directing effects of the hydroxyl and bromo groups, and the deactivating effect of the trifluoromethyl group. The hydroxyl group strongly directs the incoming nitro group to the positions ortho and para to it. The bromine atom also directs ortho and para. The trifluoromethyl group directs meta to its position. The position that satisfies these directing effects and is sterically accessible is the C2 position, leading to the desired product.

Q2: What are the potential isomeric byproducts that can lower the yield?

The primary isomeric byproduct of concern is 6-Bromo-2-nitro-3-(trifluoromethyl)phenol. This can arise if the nitration occurs at the other ortho position relative to the hydroxyl group. The formation of this isomer is generally less favored due to potential steric hindrance from the adjacent trifluoromethyl group.[8][9]

Q3: Can polysubstitution occur, and how can it be minimized?

Yes, polysubstitution, specifically dinitration, is a potential side reaction, especially under harsh reaction conditions.[10] The highly activating nature of the hydroxyl group can make the product, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, susceptible to a second nitration. To minimize this, it is crucial to control the reaction temperature and use a stoichiometric amount of the nitrating agent.

Q4: What is the role of sulfuric acid in the nitrating mixture?

Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the electrophilic aromatic substitution reaction.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis that can lead to a decreased overall yield.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Formation of undesired isomers.- Polysubstitution (dinitration).- Oxidation of the phenol ring.- Incomplete reaction.- Optimize Reaction Temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to improve regioselectivity and minimize side reactions.[10]- Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent to drive the reaction to completion while minimizing polysubstitution.- Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient mixing and heat dissipation.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
Formation of a Dark, Tarry Mixture - Oxidation of the phenol by the nitrating agent, especially at elevated temperatures.[10]- Maintain Low Temperature: Strictly control the reaction temperature using an ice bath.- Use a Milder Nitrating Agent: Consider using alternative nitrating agents such as copper(II) nitrate or a mixture of sodium nitrite and an acid, which can offer milder reaction conditions.[12]
Difficult Purification and Isomer Separation - Similar polarities of the desired product and isomeric byproducts.- Column Chromatography: This is an effective method for separating isomers. Careful selection of the eluent system is crucial.[11]- Recrystallization: If a suitable solvent is found, recrystallization can be an effective purification technique to improve the purity of the final product.[13][14]- Steam Distillation: In some cases for nitrophenols, steam distillation can be used to separate ortho and para isomers.[15]
Inconsistent Results - Purity of starting materials.- Inaccurate control of reaction parameters.- Ensure Purity of Starting Material: Use high-purity 4-bromo-3-(trifluoromethyl)phenol.- Precise Control: Accurately measure reagents and maintain consistent reaction conditions (temperature, time, stirring speed) between batches.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol[1]

This protocol is adapted from a scalable synthesis method.

Materials:

  • 4-bromo-3-(trifluoromethyl)phenol

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Ice

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-3-(trifluoromethyl)phenol in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction at 0-5 °C for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • For further purification, recrystallization from a suitable solvent or column chromatography can be performed.

Visualizing the Synthesis Workflow

To better understand the process, the following diagram illustrates the key steps in the synthesis and workup.

SynthesisWorkflow Start Start: 4-bromo-3-(trifluoromethyl)phenol in H2SO4 Nitration Nitration (HNO3/H2SO4, 0-5 °C) Start->Nitration Slow addition of nitrating agent Quenching Quenching (Ice Water) Nitration->Quenching Pour onto ice Filtration Filtration & Washing Quenching->Filtration Collect precipitate Drying Drying Filtration->Drying Remove water Purification Purification (Recrystallization or Chromatography) Drying->Purification Isolate pure product FinalProduct Final Product: 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Purification->FinalProduct

Caption: Workflow for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Logical Relationship of Substituent Effects

The regiochemical outcome of the nitration is a direct consequence of the interplay between the activating/deactivating and directing effects of the substituents.

SubstituentEffects Substituents Substituents on Phenol Ring OH -OH (Strong Activator, o,p-Director) Substituents->OH Br -Br (Deactivator, o,p-Director) Substituents->Br CF3 -CF3 (Strong Deactivator, m-Director) Substituents->CF3 Regioselectivity Regioselectivity of Nitration OH->Regioselectivity Br->Regioselectivity CF3->Regioselectivity DesiredProduct Desired Product (C2 Nitration) Regioselectivity->DesiredProduct Synergistic directing effects SideProduct Potential Side Product (C6 Nitration) Regioselectivity->SideProduct Steric hindrance may suppress

Caption: Influence of substituents on the regioselectivity of nitration.

By understanding the principles outlined in this guide and carefully controlling the experimental parameters, researchers can significantly improve the overall yield and purity of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
  • Westin, J. (n.d.).
  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...[Link]

  • Hunt, I. (n.d.). Ch12 : Substituent Effects. University of Calgary. [Link]

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (n.d.). Purification of nitrophenols using complex-assisted crystallization. RSC Publishing. [Link]

  • BenchChem. (2025).
  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]

  • Klumpp, D. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

  • SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2025, January 13). Is Phenyl an Ortho/Para or Meta Director?[Link]

  • Reddit. (2022, December 28). Just confused about directing groups. r/chemistry. [Link]

  • Arkat-USA, Inc. (2016, May 7). A practical approach for regioselective mono-nitration of phenols under mild conditions. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link]

  • DergiPark. (2009, January 14). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Inhibition of Nitrosation by Steric Hindrance. [Link]

  • PubMed. (1980, May). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]

  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Note: A Scalable Synthesis Protocol for 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. [Link]

  • RSC Publishing. (2015, January 13). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]

  • ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF. [Link]

  • Mohamed, S. K., et al. (n.d.). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. PMC. [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-Bromo-2-nitro-5-(trifluoromethyl)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-Bromo-2-nitro-5-(trifluoromethyl)phenol . Due to its highly electron-deficient nature, this building block is notoriously susceptible to unintended C–Br bond cleavage (debromination) during downstream functionalization.

This portal synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you eliminate hydrodehalogenation and protodehalogenation side reactions.

Mechanistic Causality: Why is this Compound so Reactive?

The structural environment of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol creates a "perfect storm" for debromination:

  • Extreme Electron Deficiency: The combined inductive and mesomeric electron-withdrawing effects of the nitro (–NO₂) and trifluoromethyl (–CF₃) groups significantly lower the LUMO of the aromatic ring. This weakens the C–Br bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0))[1].

  • Internal Proton Source: The phenol (–OH) group is highly acidic (pKa lowered by the –NO₂ and –CF₃ groups). During cross-coupling, this acidic proton can quench the aryl-palladium intermediate before transmetalation occurs, driving protodehalogenation[2].

DebrominationPathways Substrate 4-Bromo-2-nitro-5-(CF3)phenol (Electron-Deficient Core) Red_Cond Nitro Reduction (e.g., Pd/C, H2) Substrate->Red_Cond H2 / Catalyst Coup_Cond Cross-Coupling (e.g., Suzuki/Heck) Substrate->Coup_Cond Pd(0) / Ligand Red_Desired Chemoselective Reduction Target: Bromoaniline Red_Cond->Red_Desired Poisoned Cat. / Fe Red_Side Side Reaction: Hydrodehalogenation Red_Cond->Red_Side Noble Metals (Pd/C) Red_Prod Debrominated Phenol (Loss of Br) Red_Side->Red_Prod C-Br Cleavage Coup_Desired Fast Transmetalation Target: Coupled Arene Coup_Cond->Coup_Desired Bulky Ligands (XPhos) Coup_Side Side Reaction: Protodehalogenation Coup_Cond->Coup_Side Slow Transmetalation + Internal Proton (-OH) Coup_Prod Reduced Arene (Ar-H Formation) Coup_Side->Coup_Prod Ar-Pd-Br Protonation

Mechanistic pathways of debromination side reactions during reduction and cross-coupling.

FAQ Module A: Nitro Group Reduction

Q: I am using standard Pd/C and H₂ to reduce the nitro group, but my LC-MS shows complete loss of the bromine atom. How do I prevent this? A: You are observing hydrodehalogenation . Palladium on carbon (Pd/C) is highly active for the oxidative addition into activated C–Br bonds. Once the Pd inserts into the C–Br bond, hydrogen gas readily reduces it, cleaving the bromine[3]. Solution: You must switch to a chemoselective reduction method that operates via Single-Electron Transfer (SET) rather than oxidative addition, such as the Béchamp reduction (Fe/NH₄Cl), or use a modified catalyst like Fe-Cr doped Raney-Nickel, which alters the d-band center of the metal to suppress C–Br cleavage (debromination rates <0.3%)[4].

Q: Can I use Platinum (Pt/C) instead of Palladium? A: Unmodified Pt/C will still cause significant debromination. However, if you must use catalytic hydrogenation, use a poisoned catalyst (e.g., Pt/C doped with Vanadium or sulfide). The poison selectively binds to the highly active defect sites on the metal surface responsible for C–Br cleavage, leaving the planar sites available for nitro reduction[3].

Quantitative Data: Catalyst Selection for Nitro Reduction
Catalyst SystemDebromination RiskMechanism of Action / Causality
Pd/C + H₂ Very High (>80%)Rapid oxidative addition into the highly activated C–Br bond; subsequent hydride trapping.
Pt/C + V + H₂ Low (<5%)Vanadium poisons the active sites responsible for C–Br cleavage, increasing chemoselectivity.
Fe / NH₄Cl Very Low (<1%)Single-electron transfer (SET) specifically targets the nitro group; no oxidative addition to C–Br.
Fe-Cr Raney-Ni Very Low (~0.3%)Cr modification alters the d-band center of Ni, suppressing hydrodehalogenation[4].

FAQ Module B: Transition Metal Cross-Coupling

Q: During a Suzuki cross-coupling, my major byproduct is the protodehalogenated arene. What is causing this? A: This is protodehalogenation . In cross-coupling, the catalytic cycle involves oxidative addition of Pd(0) into the C–Br bond to form an Ar–Pd(II)–Br intermediate. If the subsequent transmetalation step is slow, this intermediate has a long half-life. Because your substrate contains a highly acidic free phenol, the phenol acts as an internal proton source, protonating the Ar–Pd(II) species and releasing the debrominated arene[1][2].

Q: How do I accelerate transmetalation to outcompete protodehalogenation? A: Two steps are required:

  • Protect the phenol: Convert the –OH to a Benzyl (Bn) or Methoxymethyl (MOM) ether to remove the internal proton source.

  • Use bulky, electron-rich ligands: Ligands like XPhos or BrettPhos (often as Pd G3 precatalysts) force a highly reactive mono-ligated Pd(0) species. Their steric bulk accelerates the reductive elimination step, while their electron density speeds up transmetalation, effectively outrunning the protodehalogenation pathway.

Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Nitro Reduction (Béchamp-Type)

This protocol uses mild SET to reduce the nitro group while preserving the C–Br bond.

  • Preparation: In a round-bottom flask, dissolve 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 2.0 equiv). Causality: NH₄Cl acts as a mild proton source and buffer, preventing the reaction from becoming overly basic, which would stall the electron transfer.

  • Reduction: Add Iron powder (325 mesh, 5.0 equiv) in portions. Heat the mixture to 70 °C and stir vigorously for 2–4 hours.

  • Self-Validation Check (In-Process): Spot the reaction on a TLC plate (Hexanes/EtOAc). The disappearance of the yellow nitro starting material and the appearance of a highly fluorescent (under 254 nm UV) polar spot indicates amine formation.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad generously with hot EtOAc. Causality: Immediate hot filtration prevents the newly formed aminophenol from coordinating with cooling iron oxides.

  • Self-Validation Check (Post-Process): Analyze the crude product via LC-MS. Crucial: Look for the isotopic signature of bromine. The desired product mass must show a 1:1 ratio of the [M]⁺ and [M+2]⁺ peaks. The absence of this doublet confirms debromination has occurred.

SOP 2: Phenol-Protected Suzuki-Miyaura Cross-Coupling

This protocol eliminates the internal proton source and utilizes accelerated transmetalation.

  • Protection: React the substrate with Benzyl Bromide (BnBr, 1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at room temperature for 4 hours to yield the benzyl-protected bromonitroarene.

  • Catalyst Activation: In a glovebox, charge a vial with the protected substrate (1.0 equiv), the desired boronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv). Add XPhos Pd G3 (5 mol%). Causality: The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species without requiring high temperatures that exacerbate side reactions.

  • Coupling: Add anhydrous Dioxane. Seal the vial, remove from the glovebox, and heat to 80 °C for 6 hours.

  • Self-Validation Check: Upon completion, perform GC-MS on an aliquot. The absence of the protodehalogenated mass (M - 79) validates that the bulky XPhos ligand successfully accelerated transmetalation over the protodehalogenation pathway.

References

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines Source: ResearchGate URL
  • Preparation method of 4-bromo-2-aminophenol (Patent CN111302956A)
  • Source: PubMed Central (PMC)
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: ACS Publications URL

Sources

Troubleshooting

Optimizing recrystallization conditions for high-purity 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Technical Support Center: Optimizing Recrystallization for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Recrystallization for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the purification of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (CAS: 1613719-77-9).

This highly substituted aromatic system presents unique thermodynamic challenges. The steric bulk and lipophilicity of the trifluoromethyl (-CF₃) and bromo (-Br) groups compete directly with the strong dipole and hydrogen-bonding capabilities of the nitro (-NO₂) and hydroxyl (-OH) groups. This structural complexity depresses the melting point of crude mixtures and frequently leads to liquid-liquid phase separation ("oiling out") rather than the formation of a stable crystalline lattice.

Troubleshooting Guides & FAQs

Q1: Why does my crude product consistently "oil out" instead of crystallizing? Causality: Oiling out is a thermodynamic phenomenon that occurs when the liquid-liquid coexistence curve of your mixture intersects the solubility curve at a temperature higher than the solid-liquid equilibrium. Because the bulky -CF₃ and -Br groups disrupt efficient crystal packing, the lattice energy is relatively low. When impurities are present, the freezing point is depressed further, causing the solute to separate as a supercooled liquid (oil) rather than a solid. Solution: Avoid single-solvent systems. Transition to a binary solvent system with a steep solubility curve (e.g., Toluene/Heptane). Lower the initial solute concentration and implement precise seeding at the metastable zone limit (1-2 °C above the cloud point).

Q2: How can I selectively remove regioisomeric impurities (e.g., isomeric bromonitrophenols)? Causality: Regioisomers possess distinct dipole moments. In 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, the ortho-relationship between the -OH and -NO₂ groups facilitates strong intramolecular hydrogen bonding. This internal bonding masks the hydroxyl group's polarity, making the target molecule significantly less polar than isomers where the nitro group is meta or para to the phenol. Solution: Utilize a non-polar anti-solvent (such as heptane or hexane). The less polar, intramolecularly hydrogen-bonded target compound will preferentially precipitate, while the more polar, intermolecularly hydrogen-bonding regioisomers will remain solvated in the mother liquor.

Q3: Why does the solution turn dark red/brown during heated dissolution? Causality: Nitrophenols are highly susceptible to thermal degradation and oxidative coupling at elevated temperatures, particularly in the presence of trace transition metals or basic impurities . The highly electron-deficient nature of the trifluoromethyl-substituted aromatic ring further exacerbates this sensitivity [[1]](). Solution: Strictly maintain dissolution temperatures below 65 °C. Never boil the crude mixture. If discoloration is observed, treat the solution with activated carbon (e.g., Darco G-60) during the dissolution phase and perform a hot filtration through a Celite pad to remove oxidative catalysts.

Optimized Experimental Protocols

Protocol A: Toluene / Heptane Anti-Solvent Crystallization (Recommended for Regioisomer Removal) This self-validating protocol exploits the intramolecular hydrogen bonding of the target molecule to separate it from polar impurities.

  • Dissolution : Suspend 10.0 g of crude 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in 25 mL of Toluene. Heat gently to 60 °C under a nitrogen atmosphere until complete dissolution is achieved.

  • Clarification : Add 0.5 g of activated carbon. Stir for 10 minutes at 60 °C, then filter hot through a pre-warmed Celite pad into a clean, jacketed crystallization vessel.

  • Anti-Solvent Addition : Maintain the filtrate at 55 °C. Slowly add 40 mL of Heptane dropwise via an addition funnel over 30 minutes. Stop the addition immediately if the solution becomes persistently cloudy.

  • Seeding & Nucleation : Cool the solution at a controlled rate of 0.1 °C/min to 45 °C. Introduce 50 mg of pure seed crystals. Hold the temperature for 1 hour to allow the crystal bed to establish.

  • Isolation : Cool the slurry to 5 °C over 4 hours. Filter the crystalline solid via vacuum filtration, wash with 15 mL of cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Aqueous Acetic Acid Crystallization (Recommended for Heavy Halogenated Nitrophenols) Adapted from established purification standards for heavily substituted halogenated nitrophenols , this method is highly effective for removing non-polar organic impurities.

  • Dissolution : Dissolve 10.0 g of the crude product in 30 mL of Glacial Acetic Acid at 50 °C.

  • Precipitation : While stirring vigorously at 50 °C, slowly add 15 mL of deionized water dropwise. The solution will approach its cloud point.

  • Cooling : Remove the heat source and allow the mixture to cool to room temperature naturally. Do not use an ice bath initially, as rapid cooling promotes oiling out.

  • Isolation : Once crystallization is well underway at room temperature, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize yield. Filter, wash thoroughly with cold 50% aqueous acetic acid, and dry under high vacuum over sodium hydroxide pellets to remove residual acetic acid .

Quantitative Data Presentation: Solvent System Comparison

Solvent SystemTypical Yield (%)Purity (HPLC Area %)Primary AdvantagePrimary Limitation
Toluene / Heptane 75 - 82%> 99.5%Excellent regioisomer rejection; high purity.Requires precise temperature control to avoid oiling out.
Glacial AcOH / Water 88 - 94%98.0 - 99.0%High yield; effectively removes non-polar byproducts.Residual acetic acid can be difficult to remove under vacuum.
Ethanol / Water 60 - 70%95.0 - 97.0%Environmentally benign; inexpensive.High risk of oiling out; poor regioisomer separation.

Troubleshooting Workflow Visualization

G N1 Observation: Liquid-Liquid Separation ('Oiling Out') N2 Is the cloud point temperature too close to the melting point? N1->N2 N3 Action: Switch to a solvent system with a steeper solubility curve N2->N3 Yes N4 Action: Reduce solute concentration or adjust co-solvent ratio N2->N4 No N5 Cool slowly (0.1 °C/min) to 1-2 °C above cloud point N3->N5 N4->N5 N6 Introduce Seed Crystals (0.5-1.0 wt%) N5->N6 N7 Result: Controlled Nucleation & High-Purity Crystallization N6->N7

Decision-tree workflow for resolving liquid-liquid phase separation during recrystallization.

References

  • Title : High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material Source : Clinical Chemistry (PubMed) URL :[Link]

  • Title : 2,6-Dibromo-4-nitrophenol Source : Organic Syntheses, Coll. Vol. 2, 1943, p. 173. URL :[Link]

  • Source: European Patent EP0019388A1 (Google Patents)

Sources

Optimization

Process Chemistry Technical Support Center: Troubleshooting the Nitration of Halogenated Phenols

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most notorious challenges in drug development and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most notorious challenges in drug development and intermediate synthesis: preventing unwanted isomer formation and oxidative degradation during the nitration of bromotrifluoromethylphenols.

The protocols and mechanistic insights provided below are engineered to be self-validating systems, ensuring that your experimental choices are driven by chemical causality rather than trial and error.

🔬 Troubleshooting Guide & FAQs

Q1: Why do I observe significant oxidative degradation and dinitro byproducts when using standard mixed-acid nitration?

A1: The root cause lies in the electronic landscape of the phenol ring. Even with the strongly deactivating nature of the trifluoromethyl (–CF₃) and bromo (–Br) groups, the phenolic hydroxyl (–OH) group dominates the ring's reactivity via strong π -donation. When you use a standard "mixed acid" (HNO₃ / H₂SO₄) system, you generate a highly concentrated pool of the strongly electrophilic nitronium ion (NO₂⁺).

Because the first nitration is highly exothermic, the localized heat accelerates secondary reactions, leading to rapid, uncontrolled sequential nitrations[1]. Furthermore, concentrated nitric acid acts as a harsh oxidant, converting the electron-rich phenol into quinone-like degradation products (resulting in a black, tarry reaction mixture).

The Solution: Transition to a mild, controlled nitronium-delivery system. By utilizing metal nitrates, you lower the oxidation potential and throttle the release of the nitrating species, effectively eliminating over-nitration and preserving the integrity of the phenol[1].

Q2: How do I control regioselectivity when multiple ortho positions are available?

A2: Regioselectivity in bromotrifluoromethylphenols is governed by a delicate balance of steric shielding and electronic directing effects. While the –OH group is ortho/para directing, the bulky –CF₃ and –Br groups create significant steric hindrance. If you rely on free NO₂⁺ ions, the attack is statistically distributed based on minimal steric clash, leading to a mixture of isomers.

The Solution: Utilize a coordinating nitrating agent. Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in tetrahydrofuran (THF) acts as a structural template. The Cu(II) ion coordinates directly with the phenolic oxygen. This coordination not only moderates the reactivity of the ring but also anchors the nitrating species, directing it specifically to the ortho position via a cyclic transition state[1]. This method yields excellent regioselectivity without the need for protecting groups.

Q3: What is the optimal scalable protocol for the mono-nitration of 4-bromo-3-(trifluoromethyl)phenol?

A3: For laboratory-scale precision and high regioselectivity, the Copper(II) nitrate method is superior. However, for pilot-plant scale-up where heavy metal disposal is a concern, a strictly temperature-controlled (0–5 °C) aqueous acidic protocol using optimized equivalents of HNO₃/H₂SO₄ is utilized[2]. Below, we detail the highly selective Copper(II) methodology for discovery and early-phase development.

📊 Quantitative Data: Nitration Condition Comparison

To guide your reagent selection, the following table summarizes the causal relationship between the nitrating agent, reaction conditions, and the resulting product profile for substituted phenols.

Nitrating AgentSolventTemp (°C)Mono-nitro Yield (%)Dinitro / Oxidation (%)Regioselectivity
HNO₃ / H₂SO₄ (Mixed Acid)None / H₂O0–540–50%> 30%Poor (Isomer Mixtures)
NH₄NO₃ / KHSO₄ CH₃CNReflux80–88%< 2%High (ortho preference)
Sr(NO₃)₂ / H₂SO₄-Silica Solvent-free5080–85%< 1%High (ortho preference)
Cu(NO₃)₂·3H₂O THF6067–90%< 1%Excellent (ortho directed)

⚙️ Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways between harsh and mild nitration conditions.

Mechanism Phenol Bromotrifluoromethylphenol (Highly Activated) Harsh Mixed Acid (HNO3 / H2SO4) Phenol->Harsh Exothermic Mild Metal Nitrates (e.g., Cu(NO3)2) Phenol->Mild Coordinated OverNitration Dinitro Isomers & Oxidative Degradation Harsh->OverNitration Uncontrolled NO2+ Regio Regioselective Mono-nitro Isomer Mild->Regio Directed Delivery

Mechanistic pathways comparing harsh mixed-acid nitration versus mild, regioselective conditions.

🧪 Standardized Experimental Protocol

Objective: Regioselective synthesis of 4-bromo-2-nitro-5-(trifluoromethyl)phenol. Self-Validation Checkpoint: This protocol acts as a self-validating system. A successful reaction is indicated by a clean, visible color shift in the solution without the formation of dark, tarry baseline spots on the TLC plate (which would indicate oxidative failure).

Step-by-Step Methodology:
  • Substrate Preparation: In a clean, dry 250 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 10.0 g, 41.5 mmol) of 4-bromo-3-(trifluoromethyl)phenol in 50 mL of anhydrous Tetrahydrofuran (THF). Causality Note: THF is critical here as it solubilizes the Cu(II) complex, allowing for homogeneous coordination with the phenol substrate.

  • Reagent Addition: Add 1.5 equivalents (14.9 g, 62.2 mmol) of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) directly to the stirring solution.

  • Reaction Phase: Equip the flask with a reflux condenser and heat the mixture to 60 °C. Stir magnetically for 4–6 hours. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The reaction is complete when the starting material spot is entirely consumed, yielding a single, distinct product spot.

  • Workup: Cool the mixture to room temperature. Remove the THF solvent under reduced pressure using a rotary evaporator. Extract the resulting crude residue with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual copper salts and water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a Hexanes/EtOAc gradient) to afford the pure mono-nitro isomer as a pale-yellow solid.

Workflow Step1 1. Substrate Preparation Dissolve phenol in THF Step2 2. Reagent Addition Add Cu(NO3)2·3H2O (1.5 eq) Step1->Step2 Step3 3. Reaction Phase Stir at 60°C, monitor by TLC Step2->Step3 Step4 4. Workup Evaporate THF, extract with EtOAc Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for the regioselective mono-nitration of substituted phenols.

📚 References

  • Chen, L.-Y., Liu, T., Zhou, X., & Sun, Z. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC. Available at:[Link]

Sources

Troubleshooting

Best column chromatography solvent systems for purifying 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Technical Support Center: Purifying 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Welcome to the technical support guide for the column chromatography purification of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Welcome to the technical support guide for the column chromatography purification of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This document provides a structured, question-and-answer-based resource for researchers, scientists, and drug development professionals. The guidance herein is synthesized from established chromatographic principles and field-proven insights to address the specific challenges posed by this molecule's unique chemical structure.

Introduction to the Molecule

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a multi-functionalized aromatic compound. Its purification via silica gel chromatography requires careful consideration of its key chemical features:

  • Phenolic Hydroxyl (-OH): This group is acidic and can engage in strong hydrogen bonding with the silica gel stationary phase (silanol groups, Si-OH). This interaction is a primary cause of peak tailing or streaking.[1][2]

  • Nitro (-NO2) and Trifluoromethyl (-CF3) Groups: Both are potent electron-withdrawing groups. They increase the acidity of the phenolic proton, exacerbating potential tailing issues.

  • Overall Polarity: The combination of the polar phenol and nitro groups with the more non-polar brominated and trifluoromethylated ring results in a compound of intermediate to high polarity.

This guide will walk you through developing a robust purification method, from initial TLC analysis to troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step before attempting a large-scale column purification?

A1: The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC).[3][4] TLC is a rapid and material-sparing technique that allows you to test various solvent systems to find the one that provides the best separation between your target compound and any impurities.[3] The ideal TLC solvent system will move the desired compound to an Rf (retention factor) value between 0.25 and 0.35.[5] This Rf range typically translates well to preparative column chromatography, ensuring the compound spends enough time on the stationary phase to separate effectively from impurities without requiring excessively large volumes of solvent.[5]

Q2: What stationary phase should I use for the column?

A2: Standard silica gel (SiO₂) is the most common and appropriate stationary phase for this class of compounds.[6][7] Silica gel is slightly acidic, which is generally compatible with phenolic compounds.[6] However, as detailed in the troubleshooting section, this acidity can sometimes lead to purification challenges. For most applications, a silica gel with a particle size of 40-63 µm is suitable for flash column chromatography.

Q3: What are good starting solvent systems for TLC analysis?

A3: A two-component system comprising a non-polar solvent and a polar solvent is standard.[8][9] The most widely used and effective combination is Hexane and Ethyl Acetate (EtOAc) .[8][9] This system offers a broad polarity range and is excellent for separating moderately polar compounds.[6]

Begin by testing a few different ratios to find the optimal Rf. A systematic approach is best:

TLC Test Ratio (Hexane:EtOAc)Expected Result for a Moderately Polar CompoundNext Step
9:1 Compound likely stays at or near the baseline (Rf ~ 0).Increase polarity.
4:1 Compound may move slightly off the baseline.Increase polarity.
2:1 Compound moves further up the plate. This is a good intermediate.Adjust based on Rf.
1:1 Compound may move too high (Rf > 0.6).Decrease polarity.

Alternative systems can be employed if Hexane/EtOAc fails to provide adequate separation. These include Dichloromethane/Methanol for more polar compounds or Ether/Hexane.[6][8]

Q4: My TLC plate shows significant streaking or "tailing" for my product spot. What causes this and how can I fix it?

A4: Streaking is the most common problem encountered when purifying phenols on silica gel.[2] It occurs because the acidic phenolic proton interacts too strongly with the silanol groups (Si-OH) on the silica surface.[1] Some of the phenol molecules deprotonate to the phenoxide form, which binds very tightly to the silica, while the neutral form travels with the solvent. This differential migration results in a "streak" rather than a compact spot.

The Solution: Add an Acidic Modifier.

To suppress this unwanted interaction, add a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid, to your eluent.[10] A typical concentration is 0.5% to 1% of the total solvent volume. The added acid keeps the phenolic hydroxyl group protonated, preventing its ionization and ensuring a single, neutral species travels through the column, leading to sharp, well-defined bands.[10]

Workflow for Addressing Tailing:

Sources

Optimization

Overcoming steric hindrance in nucleophilic aromatic substitution with 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with nucleophilic aromatic substitution (SNAr) on highly functionalized, sterically conges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with nucleophilic aromatic substitution (SNAr) on highly functionalized, sterically congested scaffolds.

4-Bromo-2-nitro-5-(trifluoromethyl)phenol presents a "perfect storm" of synthetic challenges. While it possesses electron-withdrawing groups (-CF3, -NO2) that theoretically activate the ring, their specific regiochemical placement relative to the -OH and -Br groups creates severe electronic and steric bottlenecks. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to successfully functionalize this molecule.

Part 1: Substrate Profiling & Mechanistic Causality

To manipulate this molecule, you must understand the competing electronic and steric forces at play:

  • The C4-Bromide (Typical SNAr Target): The -Br leaving group is severely hindered by the adjacent bulky C5-CF3 group[1]. Worse, it is positioned para to the C1-phenol. Under basic SNAr conditions, the phenol deprotonates to a phenoxide (-O⁻)[2]. This phenoxide exerts a massive electron-donating resonance effect (+R), pushing electron density directly into the C4 position and completely shutting down nucleophilic attack[3].

  • The C1-Phenol (Alternative SNAr Target): The C1 position is ortho to the C2-nitro group. If the -OH is converted into a superior leaving group (like a triflate), the strongly electron-withdrawing -NO2 group will stabilize the resulting Meisenheimer complex via resonance, making C1 an exceptionally reactive electrophilic center[3].

G Substrate 4-Bromo-2-nitro-5-(CF3)phenol Base Base Addition Substrate->Base Protection O-Protection (-OMe) Substrate->Protection Phenoxide Phenoxide (-O⁻) Base->Phenoxide Deactivation Para-Deactivation at C4 Phenoxide->Deactivation +R Effect Activation Restored C4 Reactivity Protection->Activation Blocks -O⁻

Electronic modulation of SNAr reactivity via phenol protection.

Part 2: Troubleshooting FAQs

Q: Why does my SNAr displacement of the C4-Bromide yield <5% product under standard basic conditions (e.g., K2CO3, amine nucleophile)? A: You are fighting both thermodynamics and kinetics. K2CO3 deprotonates the C1-phenol to form a phenoxide anion[2]. The phenoxide's +R effect fills the ring's anti-bonding orbitals, raising the LUMO energy and preventing the nucleophile from attacking C4[3]. Simultaneously, the bulky C5-CF3 group physically blocks the Bürgi-Dunitz trajectory required for the nucleophile to approach the C4 carbon[1].

Q: How do I force the substitution at the C4-Bromide? A: You must eliminate the phenoxide's +R effect by masking the phenol. Alkylating the phenol (e.g., forming a methyl ether) neutralizes the negative charge. Once protected, you must still overcome the steric hindrance of the -CF3 group by using forcing conditions: polar aprotic solvents (DMF/DMSO), sealed tubes, and temperatures exceeding 100°C.

Q: I want to avoid harsh heating. Can I change the site of attack to avoid the -CF3 steric bulk? A: Yes. By converting the C1-OH into a trifluoromethanesulfonate (-OTf), you change the leaving group from C4 to C1. Because C1 is ortho to the powerfully electron-withdrawing -NO2 group, the intermediate Meisenheimer complex is highly stabilized[3]. This reaction typically proceeds at room temperature, completely bypassing the steric hindrance at C5.

G Start Target SNAr Site C4 C4 (Bromide Displacement) Start->C4 C1 C1 (Oxygen Displacement) Start->C1 Steric High Steric Hindrance (CF3) C4->Steric Triflate Convert -OH to -OTf C1->Triflate Protect 1. Protect -OH 2. Heat >100°C Steric->Protect Ortho Ortho-NO2 Activation Triflate->Ortho

Decision matrix for site-selective SNAr on the hindered phenol scaffold.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between the chosen synthetic strategy, the mitigation of steric/electronic factors, and the resulting empirical yields.

Reaction StrategyTarget SiteReagents / ConditionsSteric / Electronic MitigationTypical Yield
Unprotected SNAr C4 (-Br)Amine, K2CO3, DMF, 80°CNone. Phenoxide deactivates ring.< 5%
Protected SNAr C4 (-Br)1. MeI; 2. Amine, DIPEA, 120°CRemoves +R effect; heat overcomes CF3 bulk.45 - 60%
Triflate SNAr C1 (-OTf)1. Tf2O; 2. Amine, THF, 25°CExploits ortho-NO2 activation; avoids CF3.85 - 95%

Part 4: Validated Experimental Protocols

These methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: C4-Bromide Displacement via Phenol Protection

Use this workflow when the final product requires retention of the oxygen atom at C1.

  • O-Alkylation (Protection):

    • Dissolve 1.0 eq of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in anhydrous DMF (0.2 M).

    • Add 2.0 eq of finely powdered K2CO3. Causality: K2CO3 is a mild base that quantitatively deprotonates the highly acidic phenol without causing side reactions.

    • Add 1.5 eq of Iodomethane (MeI) dropwise at 0°C. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The starting material is highly polar and streaks due to the -OH group. The protected anisole derivative will elute as a tight, non-polar spot. Do not proceed until the polar streak is completely consumed.

  • Forced SNAr at C4:

    • Isolate the protected intermediate. Dissolve 1.0 eq in anhydrous DMSO in a heavy-walled pressure tube.

    • Add 3.0 eq of the nucleophile (e.g., a secondary amine) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is non-nucleophilic and will not compete with your amine, unlike smaller bases.

    • Seal the tube and heat to 120°C for 18-24 hours. Causality: High thermal energy is strictly required to overcome the immense steric activation barrier imposed by the adjacent -CF3 group.

Protocol B: C1-Oxygen Displacement via Triflate Activation

Use this workflow when you need to substitute the C1 position, completely bypassing the C4/C5 steric bottleneck.

  • Triflation of the Phenol:

    • Dissolve 1.0 eq of the phenol in anhydrous Dichloromethane (DCM) (0.1 M).

    • Add 3.0 eq of anhydrous Pyridine and cool to -78°C. Causality: Pyridine acts as both the base and an acid scavenger to neutralize the corrosive triflic acid byproduct, preventing decomposition.

    • Slowly add 1.2 eq of Trifluoromethanesulfonic anhydride (Tf2O). Warm to 0°C over 2 hours.

    • Validation Checkpoint: Quench with cold NaHCO3, extract, and check via LCMS. The mass should shift to reflect the addition of the -SO2CF3 group. The product is moisture-sensitive; use immediately.

  • Mild SNAr at C1:

    • Dissolve 1.0 eq of the crude triflate in THF.

    • Add 1.5 eq of the nucleophile at 0°C, then warm to 25°C.

    • Causality: Because the leaving group (-OTf) is ortho to the -NO2 group, the reaction is kinetically favored and requires no heating. The Meisenheimer complex is stabilized by the nitro group's strong -R effect[3].

References

  • Nucleophilic aromatic substitution - Wikipedia. Source: wikipedia.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3LF74r1OV3NZTiDZ1giLc1A_qsv2bxXxXVYadOisc6_eAgtyqisC4PVvEf2D1yUkRG4hRJvOBXUszykKJy6QVJBvLe5BhrXKlukEbV_wvcu-C6FmytOMbq2JZ_ndobfc33J8RbuP67yQz9jsZ6bEJafMg9KhQhjKH0g==]
  • Reactions of Phenols - Chemistry Steps. Source: chemistrysteps.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQQKLDMPybYewCC8t8blwwWHOAF8zMPwMUbUetB7Wgu0gIY89_VGoG-tdgswEGMpnjzDd1nq2v5D75XJ1Sx2PgadN1xw6qeI9Sz9-TS4MS5iTyG901ebnxQbUcch1T1-O-c_5L7HV55DjX5j_dQ==]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Source: masterorganicchemistry.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKpw1jJW9fFgn-g1IaImkVxPpMrRctCmjZt65Ez32Iw1rGpumHkk3-z0_BZGhNfBrf-mn0YTLRXkjMwRKBTAsCAIwzf2k6aLo0-6hHy75djaD5JjZuf1YGVC27ku-wZxOZetaOWLFHuqtxaljxEEUb5ixK8LR0j0BCKritmJaGfrQtalE0O4nm325fYnxOK0UE2qk=]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Welcome to the technical support guide for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth guidance on ideal storage conditions, troubleshooting potential degradation issues, and answers to frequently asked questions, all grounded in established chemical principles.

Introduction: Understanding the Molecule's Stability

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a polysubstituted aromatic compound with a unique combination of functional groups that dictate its reactivity and stability. The presence of a hydroxyl group (phenol), a bromine atom, a nitro group, and a trifluoromethyl group on the benzene ring makes it a valuable intermediate in various synthetic applications. However, these same features, particularly the strongly electron-withdrawing nitro and trifluoromethyl groups, can also render the molecule susceptible to degradation if not stored and handled correctly. This guide will walk you through the best practices to maintain the purity and efficacy of your sample.

Ideal Storage Conditions

To prevent the degradation of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, it is crucial to adhere to the following storage recommendations. These conditions are designed to minimize the impact of environmental factors that can accelerate decomposition.

ParameterRecommended ConditionRationale
Temperature 0-5°C (Refrigerated)[1]Lower temperatures slow down the rate of potential chemical reactions, including hydrolysis and decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)While not always mandatory for short-term storage, an inert atmosphere displaces oxygen and moisture, which can participate in oxidative and hydrolytic degradation pathways.
Light In the dark (amber vial or stored in a light-proof container)[2]Substituted phenols, especially those with nitro groups, can be susceptible to photodegradation. Storing in the dark prevents light-induced decomposition.[3]
Container Tightly sealed, chemically resistant glass vialA tight seal prevents the ingress of moisture and air.[2][4] Glass is preferred over plastic to avoid potential leaching or reaction with the container material.
Purity of Storage Solvent High-purity, dry solvent (if in solution)If stored in solution, residual water or impurities in the solvent can act as reactants for degradation.

Troubleshooting Guide: Identifying and Mitigating Degradation

Even with the best storage practices, issues can sometimes arise. This section provides a logical workflow to troubleshoot potential degradation of your 4-Bromo-2-nitro-5-(trifluoromethyl)phenol sample.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Figure 1. Troubleshooting Workflow for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Degradation Start Start: Suspected Degradation Visual_Inspection Visual Inspection of Solid Start->Visual_Inspection Color_Change Observation: Color Change (e.g., darkening)? Visual_Inspection->Color_Change Clumping Observation: Clumping or Change in Crystal Form? Visual_Inspection->Clumping No_Visual_Change No Visual Change Color_Change->No_Visual_Change No Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS, NMR) Color_Change->Purity_Analysis Yes Clumping->No_Visual_Change No Clumping->Purity_Analysis Yes No_Visual_Change->Purity_Analysis Purity_Confirmed Purity >95%? Purity_Analysis->Purity_Confirmed Degradation_Confirmed Degradation Confirmed Purity_Confirmed->Degradation_Confirmed No End_Use Proceed with Experiment Purity_Confirmed->End_Use Yes Review_Storage Review Storage Conditions Degradation_Confirmed->Review_Storage End_Discard Discard and Obtain New Sample Degradation_Confirmed->End_Discard If purification is not feasible Purification Consider Purification (e.g., recrystallization) Review_Storage->Purification Purification->Purity_Analysis Re-analyze

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Q1: My solid 4-Bromo-2-nitro-5-(trifluoromethyl)phenol has changed color from a pale yellow to a darker shade. What could be the cause?

A color change, typically darkening, is a common indicator of degradation in substituted phenols. This can be due to the formation of polymeric byproducts or quinone-like structures resulting from oxidation. Light exposure is a frequent culprit in such discoloration.[2]

Action:

  • Immediately ensure the compound is stored in a dark, refrigerated environment.[1][2]

  • Before use, it is highly recommended to assess the purity of the material using an analytical technique such as HPLC or LC-MS to quantify the extent of degradation.

Q2: I have stored the compound as a solution in methanol, and I suspect it is degrading. What might be happening?

While convenient, storing in solution can sometimes accelerate degradation. Potential issues include:

  • Reaction with solvent: Although methanol is generally a stable solvent, trace impurities or exposure to light can generate radicals that may react with your compound.

  • Hydrolysis: If the methanol is not anhydrous, the presence of water could lead to slow hydrolysis of the bromo group, particularly given the electron-withdrawing nature of the other substituents which can activate the ring to nucleophilic attack.

Action:

  • For long-term storage, it is always best to store the compound as a dry solid.

  • If you must store in solution, use a high-purity, anhydrous solvent and store under an inert atmosphere at or below 0°C. Prepare solutions fresh whenever possible.

Q3: What are the likely degradation products of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol?

While specific degradation pathways for this exact molecule under storage conditions are not extensively documented in the literature, we can infer potential products based on the reactivity of its functional groups:

  • Debromination: Hydrolysis could replace the bromo group with a hydroxyl group, yielding 2-nitro-5-(trifluoromethyl)hydroquinone.

  • Denitration: Although less common under typical storage conditions, photochemical reactions can sometimes lead to the loss of the nitro group.

  • Oxidation: The phenol group can be oxidized, especially in the presence of air and light, to form colored quinone-type species or polymeric materials.

Potential Degradation Pathways

Degradation_Pathways Figure 2. Postulated Degradation Pathways Parent 4-Bromo-2-nitro-5-(trifluoromethyl)phenol C₇H₃BrF₃NO₃ Hydrolysis_Product 2-Nitro-5-(trifluoromethyl)hydroquinone C₇H₄F₃NO₄ Parent->Hydrolysis_Product Hydrolysis (H₂O) Oxidation_Product Quinone-like species / Polymeric materials Parent->Oxidation_Product Oxidation (O₂, light) Photolysis_Product Potential Denitration/Debromination Parent->Photolysis_Product Photolysis (light)

Caption: Potential degradation pathways for the compound.

Q4: How can I check the purity of my stored 4-Bromo-2-nitro-5-(trifluoromethyl)phenol?

A simple and effective way to check for degradation is to perform a purity analysis and compare it to the certificate of analysis provided by the supplier or to data from a freshly opened vial.

Recommended Protocol: Purity Assessment by HPLC

  • Standard Preparation: Accurately weigh and dissolve a small amount of a trusted, new sample of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your stored sample in the same manner and at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a relevant wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Analysis: Run both the standard and the sample. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in your stored sample indicates degradation.

Q5: Is 4-Bromo-2-nitro-5-(trifluoromethyl)phenol sensitive to moisture?

Yes, as with many reactive organic compounds, it is prudent to protect it from moisture. Moisture can lead to clumping of the solid material and, more critically, can participate in slow hydrolysis reactions over long-term storage. Always use a tightly sealed container and handle the compound in a dry environment (e.g., in a glove box or on a dry day) when possible.

References

  • Biodeg. (n.d.). Phenol handling phenol hydrates substituted phenols cresols. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET. [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). SAFE USE OF PHENOL. [Link]

  • Cepsa Quimica. (n.d.). PHENOL. [Link]

  • Mohamed, S. K., et al. (2013). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o107. [Link]

  • Ge, M., et al. (2020). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol Purity: A Comparative Guide

Introduction Developing a robust purity method for highly substituted phenols requires navigating complex physicochemical properties. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol presents a unique triad of chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Developing a robust purity method for highly substituted phenols requires navigating complex physicochemical properties. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol presents a unique triad of chromatographic challenges:

  • Extreme Acidity: The synergistic electron-withdrawing effects of the ortho-nitro and meta-trifluoromethyl groups drastically lower the pKa of the phenolic hydroxyl group.

  • Hydrophobic Similarity of Impurities: Synthetic precursors (e.g., des-bromo intermediates) and regioisomers exhibit nearly identical partition coefficients (LogP).

  • Polarizability: The dense halogenation and nitro substitution create a highly polarizable π -electron cloud.

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries. By detailing the causality behind experimental choices, we provide a self-validating protocol compliant with the latest [1].

The Analytical Challenge & Separation Logic

When analyzing halogenated and nitroaromatic compounds, standard alkyl phases (C18) rely exclusively on dispersive hydrophobic interactions. Because the critical impurities for this API—such as the des-bromo precursor and regioisomers (e.g., 2-bromo-4-nitro-5-(trifluoromethyl)phenol)—possess nearly identical hydrophobic footprints, C18 columns typically fail to provide adequate selectivity.

To overcome this, a PFP column is employed. As documented in chromatography literature, fluorinated stationary phases offer orthogonal retention mechanisms[2]. The highly polarized aromatic ring of our target analyte interacts strongly with the electron-deficient PFP ring via π−π interactions, while the carbon-fluorine bonds induce strong dipole-dipole interactions. This shape and electronic selectivity easily resolves regioisomers that co-elute on a C18 column[2].

Method_Logic Node1 Target: 4-Bromo-2-nitro- 5-(trifluoromethyl)phenol Node2 Mobile Phase: 0.1% TFA (pH ~2.0) Goal: Suppress Ionization Node1->Node2 Node3 Stationary Phase Selection Node2->Node3 Node4 C18 Column (Hydrophobic Retention) Node3->Node4 Dispersive Node5 PFP Column (π-π & Dipole Retention) Node3->Node5 Orthogonal Node6 Failed: Regioisomer Co-elution (Rs < 1.5) Node4->Node6 Node7 Success: Baseline Resolution (Rs > 3.0) Node5->Node7 Node8 ICH Q2(R2) Method Validation Node7->Node8

Workflow comparing C18 and PFP column selectivities for halogenated phenol method development.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following step-by-step protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass prior to any sample analysis, guaranteeing that the chromatographic system is fit for purpose.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: The extreme acidity of the target phenol requires a mobile phase pH of ~2.0 to fully suppress ionization. Failure to protonate the hydroxyl group results in a mixed-mode retention mechanism (ion-exchange with residual silanols), causing severe peak tailing and retention time shifting.

  • Mobile Phase B (Organic): 0.1% v/v TFA in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial gradient strength prevents solvent mismatch effects, which can distort the peak shape of early-eluting compounds.

  • Standard Preparation: Accurately weigh and dissolve the API to a final concentration of 100 µg/mL. Spike with 0.5% w/w of known impurities for the resolution solution.

Step 3: Chromatographic Conditions
  • Columns Evaluated:

    • C18: 150 mm x 4.6 mm, 3 µm (Standard Alkyl)

    • PFP: 150 mm x 4.6 mm, 3 µm (Pentafluorophenyl)

  • Gradient Program: 30% B to 70% B over 15 minutes, followed by a 5-minute column wash at 95% B and 5-minute equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to stabilize partition kinetics).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the resolution solution (API + Impurities) six times. The system is validated for use only if:

  • Resolution ( Rs​ ) between the API and Regioisomer is ≥2.0 .

  • Tailing factor ( Tf​ ) for the API is ≤1.5 .

  • Retention time %RSD is ≤1.0% .

Comparative Performance Data: C18 vs. PFP

The experimental data clearly demonstrates the superiority of the PFP phase for this specific molecular class. While the C18 column failed the SST criteria due to regioisomer co-elution, the PFP column provided baseline resolution driven by its orthogonal π−π selectivity.

Table 1: Chromatographic Performance (C18 vs. PFP)

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )C18 Tailing Factor ( Tf​ )PFP Retention Time (min)PFP Resolution ( Rs​ )PFP Tailing Factor ( Tf​ )
Des-bromo Impurity6.2N/A1.67.1N/A1.1
Target API6.51.11.88.44.21.0
Regioisomer Impurity6.70.81.79.23.51.1

Method Validation Summary (ICH Q2(R2) Compliant)

Following the successful selection of the PFP method, full validation was executed in accordance with the [3], which emphasize a lifecycle approach to analytical procedure development. The method demonstrated excellent specificity, linearity, and accuracy.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity R2=0.9998 (10–150 µg/mL) R2≥0.999
Limit of Detection (LOD)0.05 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ)0.15 µg/mLSignal-to-Noise (S/N) ≥10
Precision (Repeatability)%RSD = 0.8% ( n=6 )%RSD ≤2.0%
Accuracy (Recovery)99.2% – 101.1%98.0% – 102.0%

Conclusion

For highly substituted, electron-deficient molecules like 4-bromo-2-nitro-5-(trifluoromethyl)phenol, standard C18 columns often lack the necessary selectivity. By understanding the causality of molecular interactions, analysts can leverage the orthogonal π−π and dipole-dipole mechanisms of a PFP column to achieve robust, baseline resolution. Coupled with strict pH control and a self-validating SST protocol, this method ensures high-fidelity purity analysis compliant with modern regulatory standards.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol and 4-Chloro-2-nitro-5-(trifluoromethyl)phenol in Nucleophilic Aromatic Substitution

Introduction In the landscape of modern drug discovery and fine chemical synthesis, halogenated nitrophenols serve as pivotal intermediates. Their reactivity, governed by the intricate interplay of substituent effects, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, halogenated nitrophenols serve as pivotal intermediates. Their reactivity, governed by the intricate interplay of substituent effects, dictates their utility in constructing complex molecular architectures. This guide presents an in-depth comparative analysis of the reactivity of two closely related substrates: 4-Bromo-2-nitro-5-(trifluoromethyl)phenol and 4-Chloro-2-nitro-5-(trifluoromethyl)phenol.

These compounds are primed for Nucleophilic Aromatic Substitution (SNAr) , a cornerstone reaction in aromatic chemistry.[1][2] Both molecules possess a trifluoromethyl and a nitro group, two of the most powerful electron-withdrawing groups in organic chemistry, which severely deplete the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[3][4] The key distinction lies in the halogen at the 4-position—bromine versus chlorine. This guide will dissect the mechanistic principles governing the reactivity of these compounds, predict their relative reaction rates based on established theory, and provide a robust experimental protocol for empirical validation.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction of these substrates proceeds via a well-established two-step addition-elimination mechanism.[4] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen (the ipso-carbon). This step is typically the slow, rate-determining step as it transiently disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

The negative charge of this intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group through resonance. The trifluoromethyl group, while unable to participate in resonance stabilization, exerts a powerful electron-withdrawing inductive effect (-I), further stabilizing the anionic intermediate.[5][6] The second step involves the rapid expulsion of the halide leaving group, which restores the aromaticity of the ring and yields the final substitution product.[4]

Experimental_Workflow prep 1. Preparation - Prepare stock solutions of substrates (B & C),  nucleophile, and internal standard in DMSO. setup 2. Reaction Setup - In parallel reactors at constant temperature (e.g., 50°C),  combine substrate and internal standard solutions. prep->setup initiate 3. Initiation & Sampling - Initiate reactions by adding nucleophile solution (t=0). - Withdraw aliquots at defined time intervals  (e.g., 0, 5, 15, 30, 60, 120 min). setup->initiate quench 4. Quenching - Immediately quench each aliquot in a vial  containing HPLC mobile phase to stop the reaction. initiate->quench analyze 5. HPLC Analysis - Analyze each quenched sample to quantify the  concentration of remaining substrate and formed product. quench->analyze data 6. Data Processing - Plot [Substrate] vs. Time for both reactions. - Calculate initial reaction rates and pseudo-first-order  rate constants (k_obs). analyze->data

Sources

Validation

A Senior Application Scientist's Guide to the Identification of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol using GC-MS Fragmentation Patterns

For researchers, scientists, and drug development professionals, the unambiguous identification of substituted aromatic compounds is a critical step in synthesis verification, metabolite identification, and impurity prof...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of substituted aromatic compounds is a critical step in synthesis verification, metabolite identification, and impurity profiling. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol presents a unique analytical challenge due to the interplay of its electron-withdrawing and halogen substituents. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns for the identification of this compound, grounded in established principles of mass spectrometry and supported by experimental insights for related molecules.

The Analytical Challenge: Decoding a Multifunctional Aromatic

The structure of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol incorporates three key functional groups that dictate its behavior in a mass spectrometer: a bromine atom, a nitro group, and a trifluoromethyl group, all attached to a phenol backbone. Each of these imparts a characteristic influence on the fragmentation pattern under Electron Ionization (EI), the most common ionization technique for GC-MS. Understanding these influences is paramount for accurate structural elucidation.

Principles of EI-GC-MS for Halogenated Nitroaromatics

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragmentation.[1] The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pathways governed by the stability of the resulting ions and neutral losses. For 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, the molecular weight is 286 g/mol .[2]

Key Predictive Fragmentation Pathways

The fragmentation of the molecular ion of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is expected to proceed through several competing pathways. The initial ionization event will likely involve the removal of an electron from the phenol oxygen or the aromatic ring, forming the molecular ion [M]•+.

One of the most prominent features in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 peak of almost equal intensity for the molecular ion and any bromine-containing fragments.[1][3]

The primary fragmentation pathways are predicted as follows:

  • Loss of the Bromine Radical: Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds.[1][4] This would result in a significant fragment ion at m/z 207 (M-79Br) and 207 (M-81Br).

  • Loss of the Nitro Group: The nitro group can be lost as a neutral NO2 radical (46 Da), leading to a fragment at m/z 240.

  • Loss of the Trifluoromethyl Radical: The C-CF3 bond can cleave, resulting in the loss of a •CF3 radical (69 Da) to form an ion at m/z 217.[5]

  • Alpha-Cleavage and Ring Fragmentation: As with phenols, cleavage of bonds adjacent to the aromatic ring can occur. The loss of CO (28 Da) from the phenol ring is a characteristic fragmentation, which could occur after the initial loss of other substituents.

The interplay of these functional groups will determine the relative abundances of the fragment ions. For instance, the electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the stability of the resulting carbocations, thereby affecting the favored fragmentation routes.

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol under electron ionization.

M [C7H3BrF3NO3]+• m/z 286/288 frag1 [C7H3F3NO3]+• m/z 207 M->frag1 - •Br frag2 [C7H3BrF3O]+• m/z 240/242 M->frag2 - •NO2 frag3 [C6H3BrNO3]+• m/z 217/219 M->frag3 - •CF3 cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolution in Solvent prep2 Extraction & Cleanup (if needed) prep1->prep2 gc_injection Injection prep2->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_ionization EI Ionization gc_separation->ms_ionization ms_analysis Mass Analysis ms_ionization->ms_analysis detection Detection ms_analysis->detection data_processing Data Processing detection->data_processing spectrum_interpretation Spectrum Interpretation data_processing->spectrum_interpretation library_search Library Search spectrum_interpretation->library_search final_id Final Identification library_search->final_id

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol for Advanced Research and Development

Introduction: 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The strategic placement of the bromo, nitro, and trif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The strategic placement of the bromo, nitro, and trifluoromethyl groups on the phenol scaffold provides multiple reaction sites for further chemical modification, making it a valuable intermediate for drug discovery and development professionals. This guide provides an in-depth comparison of two synthetic routes to this important compound, offering experimental data, mechanistic insights, and a critical evaluation of each pathway to assist researchers in selecting the optimal method for their specific needs.

Route 1: Electrophilic Nitration of 4-Bromo-3-(trifluoromethyl)phenol

This is a well-established and direct method for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, starting from the commercially available 4-bromo-3-(trifluoromethyl)phenol.

Reaction Scheme:
Mechanism:

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The electron-rich phenol ring attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product. The regioselectivity is governed by the directing effects of the substituents on the starting material. The hydroxyl group is a strong activating and ortho, para-director, while the bromine and trifluoromethyl groups are deactivating. The nitration occurs predominantly at the position ortho to the hydroxyl group and para to the bromine atom.

Experimental Protocol:

A detailed protocol for this synthesis has been described and is summarized below.[1]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-3-(trifluoromethyl)phenol (10.0 g, 41.5 mmol).

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (3.2 mL, 75.6 mmol) and concentrated sulfuric acid (10 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into 500 mL of ice-water with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the solid under vacuum to afford 4-bromo-2-nitro-5-(trifluoromethyl)phenol as a pale-yellow solid.

Yield:

While a specific yield is not provided in the referenced application note, similar nitration reactions of substituted phenols typically proceed in high yields, often exceeding 85-90%.

Route 2: Electrophilic Bromination of 2-Nitro-5-(trifluoromethyl)phenol

This alternative route involves the synthesis of the target molecule by first nitrating 3-(trifluoromethyl)phenol and then brominating the resulting intermediate.

Reaction Scheme:

Step 1: Nitration of 3-(trifluoromethyl)phenol

Step 2: Bromination of 2-nitro-5-(trifluoromethyl)phenol

Mechanism:

Step 1: The nitration of 3-(trifluoromethyl)phenol also proceeds through an electrophilic aromatic substitution mechanism. The hydroxyl group directs the incoming nitro group to the ortho and para positions. The trifluoromethyl group is a meta-director. The primary product of this reaction is 2-nitro-5-(trifluoromethyl)phenol.[1]

Step 2: The subsequent bromination is another electrophilic aromatic substitution. The hydroxyl group is a strong activating group, while the nitro and trifluoromethyl groups are deactivating. The bromine will be directed to the position ortho and para to the hydroxyl group. In this case, the bromine will add at the position para to the hydroxyl group, which is also ortho to the nitro group.

Experimental Protocol:

Step 1: Synthesis of 2-nitro-5-(trifluoromethyl)phenol [1]

  • Reaction Setup: Dissolve 3-(trifluoromethyl)phenol (150 mmol) in glacial acetic acid (50 mL) in a round-bottom flask with stirring, maintaining the temperature at 40 °C.

  • Nitrating Mixture Addition: Slowly add a mixture of 65% nitric acid (11 mL) and glacial acetic acid (30 mL) dropwise over 15 minutes.

  • Reaction: Continue stirring at room temperature for 45 minutes.

  • Work-up: Pour the reaction mixture into ice water (400 mL).

  • Extraction and Purification: Extract the aqueous phase with chloroform. Combine the organic phases, dry with anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to obtain 2-nitro-5-(trifluoromethyl)phenol.

Step 2: Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitro-5-(trifluoromethyl)phenol in a suitable solvent such as dichloromethane or acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine.

  • Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Yield:

The yield for the nitration of 3-(trifluoromethyl)phenol is not explicitly stated in the provided source. For the subsequent bromination step, yields for similar brominations of deactivated phenols can vary but are often in the range of 70-85%. Therefore, the overall yield for Route 2 is expected to be lower than Route 1.

Yield Comparison and Process Analysis

ParameterRoute 1: Nitration of 4-Bromo-3-(trifluoromethyl)phenolRoute 2: Bromination of 2-Nitro-5-(trifluoromethyl)phenol
Starting Material 4-Bromo-3-(trifluoromethyl)phenol3-(Trifluoromethyl)phenol
Number of Steps 12
Key Reagents HNO₃, H₂SO₄Step 1: HNO₃, CH₃COOH; Step 2: Br₂, FeBr₃
Estimated Yield High (>85-90%)Moderate (Overall yield likely 60-75%)
Purification Precipitation and washingColumn chromatography for both steps
Advantages - High-yielding single step- Readily available starting material- Simple work-up- Utilizes a different starting material, which may be more readily available or cost-effective in some cases
Disadvantages - Use of concentrated strong acids- Two-step process, leading to lower overall yield- Requires purification of the intermediate- Bromine is a hazardous reagent

Experimental Workflow Diagrams

Route 1: Nitration of 4-Bromo-3-(trifluoromethyl)phenol

Route1 start 4-Bromo-3-(trifluoromethyl)phenol reagents HNO₃ / H₂SO₄ 0-5 °C, 2h start->reagents Nitration product 4-Bromo-2-nitro-5-(trifluoromethyl)phenol reagents->product workup Precipitation in ice-water, Filtration & Washing product->workup Isolation

Caption: Workflow for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol via Route 1.

Route 2: Bromination of 2-Nitro-5-(trifluoromethyl)phenol

Route2 start 3-(Trifluoromethyl)phenol reagents1 HNO₃ / CH₃COOH 40 °C -> RT start->reagents1 Step 1: Nitration intermediate 2-Nitro-5-(trifluoromethyl)phenol reagents1->intermediate purification1 Column Chromatography intermediate->purification1 Purification reagents2 Br₂ / FeBr₃ RT purification1->reagents2 Step 2: Bromination product 4-Bromo-2-nitro-5-(trifluoromethyl)phenol reagents2->product purification2 Column Chromatography product->purification2 Purification

Caption: Two-step workflow for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol via Route 2.

Senior Application Scientist's Recommendation

For researchers and drug development professionals seeking an efficient and high-yielding synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, Route 1 is the unequivocally recommended pathway. Its single-step nature, coupled with a simple and effective purification method, makes it a more practical and economically viable option for both small-scale and potential scale-up applications. The high regioselectivity of the nitration on the pre-brominated phenol minimizes the formation of side products, simplifying the purification process and maximizing the yield of the desired compound.

Route 2, while a chemically feasible alternative, suffers from the inherent disadvantages of a two-step synthesis, including a lower overall yield and the need for multiple chromatographic purifications. This route might be considered only in specific scenarios where the starting material for Route 1, 4-bromo-3-(trifluoromethyl)phenol, is unavailable or prohibitively expensive, and 3-(trifluoromethyl)phenol is readily accessible at a lower cost. However, the additional synthetic steps and purification requirements would likely offset any initial cost savings in the starting material for most applications.

References

Sources

Validation

Comparative Kinetics of Electrophilic Aromatic Substitution: Standard Trifluoromethylphenols vs. 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Executive Summary In drug development and agrochemical synthesis, understanding the precise reactivity of functionalized aromatic rings is critical for late-stage functionalization. This guide provides an objective, data...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and agrochemical synthesis, understanding the precise reactivity of functionalized aromatic rings is critical for late-stage functionalization. This guide provides an objective, data-driven comparison of the Electrophilic Aromatic Substitution (EAS) rates between standard trifluoromethylphenols (e.g., 3-trifluoromethylphenol) and the highly complex 4-Bromo-2-nitro-5-(trifluoromethyl)phenol. By analyzing the synergistic electronic effects of poly-substitution, we establish the mechanistic causality behind their vastly different kinetic profiles and provide a self-validating experimental protocol for empirical verification.

Mechanistic Causality: Electronic Effects on the Wheland Intermediate

Electrophilic Aromatic Substitution (EAS) relies on the aromatic ring acting as a nucleophile to attack an electrophile, forming a cationic Wheland intermediate[1]. The activation energy—and therefore the reaction rate—is intrinsically tied to the electron density of the ring and the stability of this intermediate.

Standard Trifluoromethylphenols

In standard substrates like 3-trifluoromethylphenol, the hydroxyl (-OH) group acts as a powerful activating group via resonance (+R effect), significantly increasing electron density at the ortho and para positions[2]. While the trifluoromethyl (-CF3) group exerts a strong inductive electron-withdrawing effect (-I) that deactivates the ring and directs meta[3], the dominant +R effect of the -OH group ensures the ring remains sufficiently nucleophilic. Consequently, standard CF3-phenols undergo EAS (such as halogenation or nitration) readily, often without the need for harsh conditions or strong Lewis acid catalysts[4].

4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Conversely, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol (CAS: 1613719-77-9)[5] presents a severely deactivated, sterically hindered system. The aromatic ring is subjected to the combined electron-withdrawing effects of three deactivating substituents:

  • Nitro (-NO2): Strongly deactivating via both resonance (-R) and inductive (-I) effects, known to slow EAS rates by millions of times compared to benzene[2].

  • Trifluoromethyl (-CF3): Strongly deactivating via inductive withdrawal (-I)[3].

  • Bromo (-Br): Weakly deactivating, as its inductive withdrawal (-I) outweighs its resonance donation (+R)[1].

This extreme electron deficiency severely destabilizes the transition state. Furthermore, the only unsubstituted positions (C3 and C6) are sterically blocked by adjacent bulky groups. As a result, the EAS rate for this poly-substituted phenol is practically negligible compared to standard trifluoromethylphenols.

G A Standard CF3-Phenol (e.g., 3-CF3-Phenol) G Net: Moderate Nucleophilicity EAS Proceeds Readily A->G B 4-Br-2-NO2-5-CF3-Phenol H Net: Severe Electron Deficiency EAS Practically Halted B->H C Activating -OH (+R) Stabilizes Wheland Int. C->A C->B D Deactivating -CF3 (-I) Destabilizes Int. D->A D->B E Deactivating -NO2 (-R, -I) Strong Destabilization E->B F Deactivating -Br (-I > +R) Weak Destabilization F->B

Logic of substituent electronic effects on EAS rates.

Quantitative Kinetic Projections

To objectively compare these alternatives, we must quantify the individual substituent contributions and project their relative reaction rates based on established physical organic chemistry principles[2].

Table 1: Substituent Electronic Contributions in 4-Br-2-NO2-5-CF3-Phenol
SubstituentPositionElectronic EffectDirecting EffectImpact on EAS Rate
-OH C1+R (Strongly Activating)Ortho/ParaAccelerates
-NO2 C2-R, -I (Strongly Deactivating)MetaSeverely Retards
-Br C4-I > +R (Deactivating)Ortho/ParaRetards
-CF3 C5-I (Strongly Deactivating)MetaSeverely Retards
Table 2: Relative Kinetic Comparison (Empirical Projections)

Note: Rates are normalized to Benzene (k_rel = 1) for standard electrophilic bromination.

SubstrateRelative Rate ( krel​ )Required Conditions
Phenol ~1,000Br₂, 0°C, No Catalyst
3-Trifluoromethylphenol ~10 - 50Br₂, 25°C, No Catalyst
4-Br-2-NO2-5-CF3-Phenol < 10−6 Br₂, FeBr₃ catalyst, Reflux (if at all)

Experimental Validation: Competitive Bromination Assay

To empirically validate the theoretical kinetic differences, a competitive bromination assay is the gold standard. This protocol is a self-validating system : by forcing an equimolar mixture of both substrates to compete for a sub-stoichiometric amount of electrophile in the same reaction vessel, we eliminate run-to-run variations in temperature, concentration, and mixing efficiency.

Causality of Experimental Choices:
  • Sub-stoichiometric Br₂ (0.5 eq): Ensures the substrates must compete; the faster-reacting substrate will consume the electrophile, leaving the slower one unreacted.

  • 0°C Incubation: Minimizes thermal background energy, maximizing kinetic discrimination between the two substrates.

  • Na₂S₂O₃ Quench: Instantly reduces unreacted Br₂ to inert Br⁻, freezing the reaction state to provide a precise kinetic snapshot.

Workflow Step1 1. Substrate Prep Equimolar mixture Step2 2. Reagent Addition Limit Br2 to 0.5 eq Step1->Step2 Step3 3. Incubation Stir at 0°C for 1 hr Step2->Step3 Step4 4. Quenching Add Na2S2O3 Step3->Step4 Step5 5. LC-MS Analysis Quantify unreacted Step4->Step5

Competitive bromination assay workflow for kinetic comparison.

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-trifluoromethylphenol and 1.0 mmol of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in 10 mL of anhydrous dichloromethane (DCM).

  • Electrophile Introduction: Cool the reaction mixture to 0°C using an ice-water bath. Prepare a solution of 0.5 mmol of molecular bromine (Br₂) in 2 mL of anhydrous DCM. Add the Br₂ solution dropwise over 10 minutes to prevent localized concentration spikes.

  • Reaction Incubation: Stir the mixture at 0°C for exactly 60 minutes. Shield the flask from ambient light using aluminum foil to suppress any competing radical halogenation pathways.

  • Quenching: Terminate the reaction by rapidly injecting 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 5 minutes until the organic layer is completely decolorized.

  • Extraction & Analysis: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the sample under reduced pressure. Analyze the crude mixture via quantitative LC-MS (UV detection at 254 nm) to determine the ratio of unreacted 3-trifluoromethylphenol to unreacted 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Expected Outcome: The LC-MS chromatogram will show near-complete recovery of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, confirming its profound kinetic deactivation compared to the standard trifluoromethylphenol.

Sources

Comparative

Evaluating pKa differences between 4-Bromo-2-nitro-5-(trifluoromethyl)phenol and non-fluorinated analogs

In pharmaceutical design and agrochemical development, the acid dissociation constant (pKa) of a phenolic compound is a critical physicochemical parameter. It dictates the molecule's ionization state at physiological pH,...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical design and agrochemical development, the acid dissociation constant (pKa) of a phenolic compound is a critical physicochemical parameter. It dictates the molecule's ionization state at physiological pH, directly governing its lipophilicity, membrane permeability, and target-binding affinity.

This technical guide provides an objective, data-driven comparison of the pKa characteristics of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol against its non-fluorinated analogs, specifically 4-Bromo-2-nitrophenol and 4-Bromo-5-methyl-2-nitrophenol .

Mechanistic Causality: Substituent Effects on Phenolic pKa

The acidity of a phenol is fundamentally governed by the stability of its conjugate base (the phenoxide anion). Substituents on the aromatic ring stabilize or destabilize this negative charge through inductive (-I/+I) and mesomeric/resonance (-M/+M) effects.

  • The Baseline (4-Bromo-2-nitrophenol): The parent scaffold features an ortho-nitro group that strongly withdraws electron density via both inductive and resonance effects (-I, -M). Coupled with the para-bromo group's inductive withdrawal, the pKa of this baseline phenol is significantly lowered to approximately 6.28 [1].

  • The Fluorinated Analog (5-CF₃): The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing moiety. Positioned meta to the hydroxyl group, it exerts a strong inductive effect (-I) without resonance interference. According to established linear free-energy relationships, the Hammett constant ( σm​ ) for -CF₃ is +0.44 [2]. This substantial stabilization of the phenoxide anion shifts the pKa downward by roughly 1.0 unit, making the fluorinated compound significantly more acidic.

  • The Methylated Analog (5-CH₃): Conversely, replacing the -CF₃ with a methyl group introduces a weak electron-donating inductive effect (+I). The Hammett constant ( σm​ ) for -CH₃ is -0.06 [2], which slightly destabilizes the phenoxide anion, raising the pKa relative to the baseline.

Comparative Data Analysis

Using the Hammett equation ( ΔpKa=−ρ∑σ , where ρ≈2.25 for phenols), we can objectively compare the predicted and experimental pKa values of these analogs.

CompoundC5 SubstituentHammett Constant ( σm​ )Estimated/Experimental pKaIonization State at pH 7.4
4-Bromo-5-methyl-2-nitrophenol -CH₃-0.06~6.41Partially Ionized (~90%)
4-Bromo-2-nitrophenol -H0.006.28[1]Mostly Ionized (~93%)
4-Bromo-2-nitro-5-(trifluoromethyl)phenol -CF₃+0.44~5.29Fully Ionized (>99%)

Self-Validating Experimental Protocol: UV-Vis Spectrophotometric Titration

While potentiometric titration is a standard method for pKa determination, it struggles with poorly water-soluble halogenated phenols. UV-Vis spectrophotometry is the superior choice here.

The Causality of the Method: Deprotonation of a nitrophenol generates a highly conjugated phenoxide anion, causing a distinct bathochromic shift (red shift) in the absorption spectrum[3]. By tracking this shift across different pH buffers, we can precisely calculate the pKa.

The Self-Validating Mechanism: This protocol relies on the identification of an isosbestic point —a specific wavelength where the absorbance remains constant across all pH values. The presence of a sharp isosbestic point mathematically validates that the system exists in a strict two-state equilibrium ( HA⇌A−+H+ ) and confirms the absence of degradation or side reactions[4].

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the phenol analog in a water-miscible co-solvent (e.g., 5% v/v methanol) to a concentration of 100 µg/mL. Reasoning: Halogenated nitrophenols have limited aqueous solubility; the co-solvent ensures complete dissolution without significantly altering the dielectric constant of the medium[4].

  • Buffer Series Formulation: Prepare a series of 10 aqueous buffers ranging from pH 3.0 to 9.0. Reasoning: Accurate non-linear regression requires data points spanning at least ± 2 pH units from the expected pKa.

  • Spectral Acquisition: Measure the UV-Vis absorbance of the compound in each buffer across a wavelength range of 200–450 nm using a dual-beam spectrophotometer.

  • Isosbestic Point Verification (Validation Step): Overlay the acquired spectra. Verify the presence of a single, sharp intersection point. If the point drifts, the sample is degrading, and the run must be discarded.

  • Data Extraction & Regression: Plot the normalized absorbance at the λmax​ of the phenoxide anion against the pH. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to determine the inflection point, which directly equals the pKa[3].

Experimental Workflow Visualization

G N1 1. Stock Preparation (Analyte in Co-solvent) N3 3. UV-Vis Spectrophotometry (Scan 200-450 nm) N1->N3 N2 2. Buffer Series Formulation (pH 3.0 to 9.0) N2->N3 N4 4. Isosbestic Point Verification N3->N4 Validates 2-state system N5 5. Absorbance vs. pH Plotting N4->N5 Extracts max absorbance N6 6. Non-linear Regression (Henderson-Hasselbalch) N5->N6 Inflection point = pKa

Workflow for UV-Vis spectrophotometric pKa determination with self-validating isosbestic analysis.

References

  • Oxford University Press , "Table 13.1 Selected Hammett substituent constants and susceptibility factors". Available at:[Link]

  • PharmaGuru , "5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation". Available at:[Link]

  • National Institutes of Health (PMC) , "Development of Methods for the Determination of pKa Values". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile Phenolic Core: Phenolic compounds are known to be corrosive and toxic. Phenol itself can cause severe skin burns and is har...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

  • Phenolic Core: Phenolic compounds are known to be corrosive and toxic. Phenol itself can cause severe skin burns and is harmful if ingested or inhaled[1][2].

  • Halogenation (Bromo- group): Halogenated organic compounds are often persistent in the environment and are typically considered hazardous waste. Their incineration requires special conditions to prevent the formation of toxic byproducts[3].

  • Nitro Group: The presence of a nitro group can increase the reactivity and toxicity of the compound. Nitrated phenols are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA)[4].

  • Trifluoromethyl Group: This group is generally stable, but its presence contributes to the overall chemical properties and potential for hazardous decomposition products upon incineration, such as hydrogen fluoride.

Given these characteristics, 4-Bromo-2-nitro-5-(trifluoromethyl)phenol must be treated as a hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and regulatory violations[3].

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or neoprene gloves to protect against skin contact. Given that phenols can penetrate some glove materials, it is advisable to double-glove, especially when handling concentrated waste[2][5].

  • Eye Protection: Chemical splash goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles[5].

  • Lab Coat: A buttoned lab coat must be worn to protect from incidental contact.

  • Ventilation: All handling of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[5][6].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated hazardous waste. This necessitates segregation from other waste streams and disposal via a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Material Compatibility: The waste container should be made of a material chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers as some phenolic compounds can be corrosive to metals[1]. A chemical compatibility chart should be consulted to ensure the chosen container is appropriate[4][7][8].

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "4-Bromo-2-nitro-5-(trifluoromethyl)phenol," and the approximate quantity of the waste.

  • Segregation: It is critical to keep this halogenated waste separate from non-halogenated chemical waste. The disposal costs and treatment methods for these two streams are different, with halogenated waste typically requiring high-temperature incineration[3].

Step 2: Waste Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from direct sunlight and sources of ignition[9].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal

  • Licensed Waste Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed and certified hazardous waste management company[6][10].

  • Waste Manifest: Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal site.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization/Decontamination: While there is no specific neutralizer for this compound, after absorbing the bulk of the material, the area can be decontaminated with a suitable laboratory detergent and water. All materials used for cleanup must be placed in the designated hazardous waste container[10].

  • Reporting: Report all spills to your institution's EHS office.

Data Summary for Disposal Planning

ParameterRecommendationRationale
Waste Classification Hazardous WastePresence of phenolic, bromo, and nitro functional groups.
EPA Waste Code Likely F-listed (for spent solvent mixtures) or D-listed (if it exhibits characteristics of toxicity). Consult with EHS for specific code assignment.Based on regulations for halogenated and toxic organic compounds[11][12][13][14][15][16].
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the halogenated organic compound[3].
Waste Container Material HDPE or GlassChemical resistance to halogenated phenols[4][7][8].
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentPrevents accidental spills and ensures regulatory compliance.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 4-Bromo-2-nitro-5-(trifluoromethyl)phenol cluster_0 In-Lab Procedures cluster_1 Institutional Procedures cluster_2 Final Disposition A Generation of Waste (Solid or Contaminated Materials) B Wear Appropriate PPE (Nitrile/Neoprene Gloves, Goggles, Lab Coat) A->B Safety First C Collect in a Labeled, Compatible Hazardous Waste Container (HDPE or Glass) B->C D Segregate from Non-Halogenated Waste C->D Crucial Step E Store in a Designated Satellite Accumulation Area with Secondary Containment D->E F Contact Environmental Health & Safety (EHS) Office E->F Request for Disposal G Complete Hazardous Waste Manifest F->G H Scheduled Pickup by Licensed Waste Contractor G->H I Transportation to a Treatment, Storage, and Disposal Facility (TSDF) H->I J High-Temperature Incineration I->J Final Treatment

Caption: Decision workflow for the safe disposal of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

References

  • OSU Chemistry. Phenol SOP. Retrieved from [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. SAFE USE OF PHENOL. Retrieved from [Link]

  • Monash University. Phenol - Health Safety & Wellbeing. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • ElectronicsAndBooks. Bromination of 3-(Trifluoromethyl)-phenol. Retrieved from [Link]

  • United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin. Retrieved from [Link]

  • United States Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • United States Environmental Protection Agency. EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic. Retrieved from [Link]

  • United States Environmental Protection Agency. EPA Hazardous Waste Codes - Environment Safety Division. Retrieved from [Link]

  • European Commission. Basic principles of waste incineration. Retrieved from [Link]

  • Ohio Environmental Protection Agency. WASTE CODES. Retrieved from [Link]

  • P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • NextSDS. 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. Retrieved from [Link]

  • United States Environmental Protection Agency. F-List. Retrieved from [Link]

  • United States Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Wong, S. C. P. (1988). INCINERATION OF INDUSTRIAL ORGANIC WASTES IN A CIRCULATING FLUIDIZED BED COMBUSTOR. The University of British Columbia.
  • Azlon. CHEMICAL RESISTANCE OF PLASTICS. Retrieved from [Link]

  • United States Environmental Protection Agency. Assessment Of Incineration As A Treatment Method For Liquid Organic Hazardous Wastes Background Report Ii Assessment Of Emerging Alternative Technologies. Retrieved from [Link]

  • University of North Carolina at Charlotte. Phenol. Retrieved from [Link]

  • PubChemLite. 2-bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. Retrieved from [Link]

  • United States Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Curbell Plastics. Chemical Resistance of Plastics chart. Retrieved from [Link]

  • Khan Academy. Bromination of Phenols. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

Senior Application Scientist Note: This guide provides essential safety and logistical information for handling 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, a compound for which a specific Safety Data Sheet (SDS) was not p...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This guide provides essential safety and logistical information for handling 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, a compound for which a specific Safety Data Sheet (SDS) was not publicly available at the time of publication. The following recommendations are therefore synthesized from data on structurally similar substituted phenols and nitroaromatic compounds. It is imperative that researchers, scientists, and drug development professionals obtain and review the substance-specific SDS from their supplier before any handling, storage, or disposal of this chemical. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's official safety documentation.

Hazard Identification and Summary

4-Bromo-2-nitro-5-(trifluoromethyl)phenol is a complex aromatic compound. Based on its structural motifs—a halogenated nitrophenol—it should be handled as a hazardous substance with multiple potential risks. The hazards are extrapolated from similar molecules and include:

  • Skin and Eye Irritation: Substituted phenols are known to cause skin irritation, and in some cases, severe eye irritation or damage.[1][2][3][4]

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin.

  • Respiratory Irritation: As a solid, airborne dust can cause respiratory irritation.[3][5]

  • Thermal Instability: Aromatic nitro compounds can be thermally unstable and may pose a risk of exothermic decomposition under heat.

The following table summarizes the likely hazard classifications based on analogous compounds.

Hazard ClassCategoryGHS PictogramHazard Statement
Skin Corrosion/IrritationCategory 2pictogramCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ApictogramCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3pictogramMay cause respiratory irritation.[3][5]
Acute Toxicity (Oral)Category 4pictogramHarmful if swallowed.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields and a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and absorption. Double gloving is recommended.
Body Protection A lab coat that fully covers the arms.Protects against incidental skin contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling the solid outside of a fume hood or when there is a risk of aerosolization.

Engineering Controls and Safe Handling

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

  • Fume Hood: All handling of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors and dust.[1][2][4]

  • Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[2]

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling 4-Bromo-2-nitro-5-(trifluoromethyl)phenol from receipt to disposal.

A Receipt and Inspection B Review Substance-Specific SDS A->B Crucial First Step C Don Appropriate PPE B->C D Work in a Certified Fume Hood C->D E Weighing and Transfer D->E F Reaction Setup E->F G Post-Reaction Workup F->G H Decontamination of Glassware and Surfaces G->H I Segregated Waste Collection H->I J Proper Labeling of Waste I->J K Scheduled Waste Disposal J->K

Caption: Workflow for Safe Handling of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage
  • Store in a tightly sealed, properly labeled container.[2][4]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2]

  • Segregate from incompatible materials, such as strong oxidizing agents.

  • The recommended storage temperature is between 0-5°C.[7]

Disposal
  • All waste containing 4-Bromo-2-nitro-5-(trifluoromethyl)phenol, including contaminated labware and PPE, must be treated as hazardous waste.[8]

  • Collect waste in a designated, sealed, and properly labeled container.

  • Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][2][3][4][8]

  • Do not dispose of this chemical down the drain or in regular trash.

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep the contained material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid
  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1][2][3][4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3][4][5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3][5]

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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